Avermectin B1a monosaccharide
Description
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Properties
Molecular Formula |
C41H60O11 |
|---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22?,23-,25-,27-,29+,30-,31?,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 |
InChI Key |
ZBVWYDMYMRLKIV-WDDCUDLXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Avermectin B1a Monosaccharide: A Technical Whitepaper on its Discovery, Origin, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avermectin (B7782182) B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a cornerstone of antiparasitic therapy in veterinary and human medicine, as well as in agriculture.[1][2][3] Its monosaccharide derivative, while not a direct natural product, is a significant compound for understanding structure-activity relationships and for potential derivatization. This technical guide provides an in-depth exploration of the discovery and origin of the parent Avermectin B1a and the subsequent generation and biological activity of its monosaccharide form. Detailed experimental protocols for fermentation, isolation, and chemical modification are provided, alongside quantitative data and visual representations of key pathways and workflows.
Discovery and Origin of Avermectin B1a
The discovery of the avermectins is a landmark in parasitology. In the 1970s, a team at the Kitasato Institute in Japan, led by Satoshi Ōmura, isolated a novel strain of Streptomyces from a soil sample collected in Kawana, Ito City, Shizuoka Prefecture, Japan.[4] This actinomycete was later identified as Streptomyces avermitilis.[4]
The fermentation broth of this microorganism exhibited potent anthelmintic activity. In a collaborative effort with Merck Sharp and Dohme Research Laboratories, the active components were isolated and characterized.[5] This led to the identification of a family of eight closely related 16-membered macrocyclic lactones, the avermectins.[3] Among these, Avermectin B1a was identified as having the highest insecticidal activity.[3]
Avermectin B1a monosaccharide is not a primary metabolite isolated from the fermentation of S. avermitilis. Instead, it is a derivative produced by the selective acid-catalyzed hydrolysis of the terminal L-oleandrose sugar from the disaccharide chain of Avermectin B1a.[6][7] Studies involving the feeding of 14C-labeled avermectin compounds, including their monosaccharides, to S. avermitilis have been conducted to elucidate the biosynthetic pathway, indicating that the monosaccharide can be an intermediate in metabolic studies.[8]
Biosynthesis of Avermectin B1a
Avermectin B1a is a complex polyketide-derived secondary metabolite. Its biosynthesis is orchestrated by a large gene cluster in Streptomyces avermitilis. The process can be broadly divided into three main stages:
-
Polyketide Chain Assembly: The macrocyclic lactone backbone is synthesized by a type I polyketide synthase (PKS) complex. The starter unit for the "a" series of avermectins, including B1a, is 2-methylbutyryl-CoA.[9]
-
Post-PKS Modifications: Following the formation of the polyketide chain, a series of enzymatic modifications occur, including cyclization and oxidation, to form the avermectin aglycone.
-
Glycosylation: The avermectin aglycone is then glycosylated with a disaccharide of L-oleandrose. This sugar moiety is crucial for the full biological activity of the molecule.
Quantitative Data: Biological Activity
Avermectin B1a exerts its potent anthelmintic and insecticidal effects by modulating glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[2] The monosaccharide derivative, however, exhibits a different biological profile. It is a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of the parent compound.[6]
| Compound | Assay | Organism/System | Value | Reference |
| Avermectin B1a | Inhibition of [3H]AVM B1a binding | Rat cerebellar neurons | IC50 = 120 nM | [10] |
| This compound | Lethality | Caenorhabditis elegans | MAC = 0.1 µM | [11][12][13] |
MAC: Minimum Active Concentration
Experimental Protocols
Fermentation of Streptomyces avermitilis for Avermectin Production
This protocol is a representative method for the production of avermectins. Optimization of media components and fermentation parameters is often required for specific strains.
-
Inoculum Preparation:
-
Prepare a seed medium (e.g., containing soluble starch, yeast extract, peptone, and mineral salts).
-
Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of S. avermitilis.
-
Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., containing glucose, peptone, yeast extract, and mineral salts). The composition of the production medium can significantly influence the yield of avermectins.[14]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C with agitation and aeration for 7-14 days. Monitor pH, dissolved oxygen, and substrate consumption.
-
Isolation and Purification of Avermectin B1a
-
Extraction:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent such as acetone or methanol.
-
Concentrate the solvent extract under reduced pressure to obtain a crude oily residue.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel or a reverse-phase resin.
-
Elute with a suitable solvent gradient (e.g., hexane-ethyl acetate (B1210297) or methanol-water).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing Avermectin B1a and concentrate.
-
For high purity, perform preparative HPLC using a C18 column.
-
Synthesis of this compound
This protocol describes the selective hydrolysis of the terminal oleandrose (B1235672) unit.
-
Reaction Setup:
-
Dissolve purified Avermectin B1a in a suitable solvent mixture, such as aqueous tetrahydrofuran.
-
Add a catalytic amount of a strong acid, for example, 1% (v/v) concentrated sulfuric acid.[15] The reaction is sensitive to acid concentration and temperature, which should be carefully controlled to avoid complete hydrolysis to the aglycone.[7]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or HPLC to observe the disappearance of the starting material and the appearance of the monosaccharide product.
-
-
Workup and Purification:
-
Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the this compound.
-
Structure Elucidation
The structures of Avermectin B1a and its monosaccharide are confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the detailed chemical structure and stereochemistry.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Avermectin B1a is through its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This binding potentiates the opening of the channels, leading to an influx of chloride ions. The resulting hyperpolarization of the cell membrane disrupts nerve signal transmission, causing paralysis and eventual death of the parasite.
The disaccharide moiety of Avermectin B1a is crucial for this high-affinity binding and potent paralytic activity. The loss of the terminal oleandrose to form the monosaccharide significantly reduces this activity, suggesting a critical role of the complete sugar chain in the interaction with the target receptor.
Conclusion
Avermectin B1a, a remarkable discovery from soil microbiology, continues to be a vital tool in combating parasitic diseases. Its monosaccharide derivative, obtained through controlled chemical hydrolysis, serves as an important probe for understanding the structural requirements for its biological activity. The detailed methodologies and data presented in this whitepaper provide a comprehensive resource for researchers in natural product chemistry, drug discovery, and parasitology, facilitating further investigation and development in this critical area of therapeutic science.
References
- 1. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Streptomyces avermitilis - Wikipedia [en.wikipedia.org]
- 5. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Studies on the biosynthesis of avermectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Antiparasitics - CAT N°: 26690 [bertin-bioreagent.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | 71831-09-9 [chemicalbook.com]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Avermectin B1a Monosaccharide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1a monosaccharide is a significant derivative of the potent anthelmintic and insecticidal agent, Avermectin B1a. As a member of the macrocyclic lactone class of compounds, it is a subject of interest for its biological activity and as a key degradation product of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Avermectin B1a monosaccharide, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical Structure and Physicochemical Properties
This compound is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from Avermectin B1a.[1][2][3] This structural modification significantly impacts its biological activity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C41H60O11 | [1][4][5] |
| Molecular Weight | 728.9 g/mol | [1][4] |
| CAS Number | 71831-09-9 | [1][4][5] |
| Appearance | White solid | [2] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). | [1] |
| Purity | >95% by HPLC | [2] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of this compound. The following provides a general protocol for sample preparation for NMR analysis.
Experimental Protocol: 1H and 13C NMR Sample Preparation
Objective: To prepare a sample of this compound for 1H and 13C NMR analysis.
Materials:
-
This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6)
-
5 mm NMR tubes
-
Glass Pasteur pipette
-
Glass wool
-
Vortex mixer (optional)
-
Secondary vial (optional)
Procedure:
-
Weigh the appropriate amount of this compound. For a standard 1H NMR spectrum, 5-25 mg is typically sufficient. For a 13C NMR spectrum, a larger amount of 50-100 mg is recommended.
-
Dissolve the sample in a suitable deuterated solvent in a secondary vial. This allows for better mixing, especially if the sample is not readily soluble.
-
Gently vortex or sonicate the vial if necessary to ensure complete dissolution.
-
Place a small plug of glass wool into a clean Pasteur pipette.
-
Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could affect the spectral quality.
-
Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL.
-
Cap the NMR tube securely and label it appropriately.
-
The sample is now ready for NMR analysis.
Synthesis of this compound
This compound is typically produced by the selective acid-catalyzed hydrolysis of the terminal disaccharide of Avermectin B1a.[1][2][3]
Experimental Protocol: Selective Hydrolysis of Avermectin B1a
Objective: To synthesize this compound from Avermectin B1a via selective hydrolysis.
Materials:
-
Avermectin B1a
-
Dilute acid (e.g., 0.05 M HCl)[6]
-
Organic solvent (e.g., Acetonitrile)[6]
-
Reaction vessel
-
Stirring apparatus
-
Temperature control system
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Rotary evaporator
Procedure:
-
Dissolve Avermectin B1a in a suitable organic solvent, such as acetonitrile, in a reaction vessel.
-
Add the dilute acid to the solution while stirring. The concentration of the acid and the reaction time are critical for selective hydrolysis and should be optimized. A study on the forced degradation of Avermectin B1a used 0.05 M HCl for 5 hours.[6]
-
Maintain the reaction at a controlled temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. The appearance of a new peak corresponding to the monosaccharide and the disappearance of the starting material peak will indicate the reaction's progress.
-
Once the desired level of conversion is achieved, quench the reaction by neutralizing the acid with a suitable base.
-
Remove the organic solvent using a rotary evaporator.
-
The crude product can then be purified using preparative HPLC to isolate the this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
While Avermectin B1a is a potent anthelmintic that causes paralysis in nematodes, its monosaccharide derivative exhibits a different biological profile. It is a potent inhibitor of nematode larval development but is reported to be devoid of the acute paralytic activity seen with the parent compound.[1][2] The minimum active concentration (MAC) for lethality to Caenorhabditis elegans has been reported as 0.1 µM.[3][4][7]
The primary targets of avermectins are glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates.[8][9] Binding of avermectins to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis.[8] While the monosaccharide derivative's lack of paralytic activity suggests a modified interaction with these channels, it is known to stimulate conductance in isolated shore crab muscle.[3][4]
Signaling Pathway
Caption: Avermectin B1a mechanism of action in invertebrates.
Experimental Protocols for Biological Assays
In Vitro Anthelmintic Activity against Caenorhabditis elegans
Objective: To assess the in vitro anthelmintic activity of this compound against the model organism C. elegans.
Materials:
-
Wild-type C. elegans N2 strain
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (food source)
-
M9 buffer
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microscope
Procedure:
-
Synchronization of C. elegans:
-
Wash gravid adult worms from NGM plates with M9 buffer.
-
Treat with a bleach/NaOH solution to release the eggs.
-
Collect the eggs and wash them several times with M9 buffer.
-
Allow the eggs to hatch in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in M9 buffer containing E. coli OP50. Include a solvent control (DMSO) and a negative control (M9 buffer with E. coli only).
-
Dispense the different concentrations of the test compound and controls into the wells of a 96-well plate.
-
Add a defined number of synchronized L1 larvae to each well.
-
-
Incubation and Observation:
-
Incubate the plates at 20°C.
-
At specific time points (e.g., 24, 48, and 72 hours), observe the worms under a microscope.
-
Assess larval development and motility. The lack of movement upon gentle prodding is an indicator of paralysis or death.
-
-
Data Analysis:
-
Determine the percentage of larval development inhibition or mortality for each concentration.
-
Calculate the EC50 or LC50 values to quantify the anthelmintic activity.
-
Electrophysiological Analysis using Xenopus Oocytes
Objective: To characterize the effect of this compound on glutamate-gated chloride channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the target glutamate-gated chloride channel subunits
-
Two-electrode voltage-clamp setup
-
Recording chamber
-
Perfusion system
-
Ringer's solution
-
This compound stock solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with the cRNA encoding the glutamate-gated chloride channel subunits.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Apply a holding potential (e.g., -60 mV).
-
Apply glutamate (B1630785) to the oocyte to elicit a baseline current response.
-
Perfuse the oocyte with different concentrations of this compound and record any changes in the holding current or the response to glutamate.
-
-
Data Analysis:
-
Measure the amplitude of the current induced by the monosaccharide.
-
Analyze the potentiation or inhibition of the glutamate-induced current.
-
Construct dose-response curves to determine the EC50 or IC50 values.
-
Caption: Workflow for electrophysiological analysis.
Conclusion
This compound, a key derivative and metabolite of Avermectin B1a, presents a distinct biological profile characterized by its potent inhibition of nematode larval development without inducing the acute paralysis associated with its parent compound. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and methods for its synthesis and biological evaluation. The provided experimental protocols serve as a foundation for researchers in the fields of medicinal chemistry, parasitology, and drug development to further investigate the therapeutic potential and mechanism of action of this intriguing molecule. Further research is warranted to fully elucidate its interactions with invertebrate ion channels and to explore its potential applications in parasite control.
References
- 1. agscientific.com [agscientific.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. This compound | 71831-09-9 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound - Antiparasitics - CAT N°: 26690 [bertin-bioreagent.com]
- 8. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Avermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1a, a macrocyclic lactone produced by Streptomyces avermitilis, and its derivatives are potent anthelmintic and insecticidal agents. A key derivative, Avermectin B1a monosaccharide, which lacks the terminal oleandrose (B1235672) sugar, has been instrumental in elucidating the structure-activity relationships of this class of compounds. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets, the resultant signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Targeting Ligand-Gated Ion Channels
The primary mechanism of action of Avermectin B1a and its monosaccharide derivative involves the modulation of ligand-gated ion channels, leading to paralysis and death in invertebrates. While the disaccharide moiety was initially thought to be crucial, studies have revealed that this compound retains significant activity, indicating the core pharmacophore resides in the macrocyclic lactone ring. The primary targets include glutamate-gated chloride channels (GluCls) in invertebrates and, to a lesser extent, gamma-aminobutyric acid type A (GABA-A) receptors in both invertebrates and vertebrates. Additionally, avermectins have been shown to modulate P2X4 receptors in mammals.
Invertebrate Glutamate-Gated Chloride Channels (GluCls)
In invertebrates, the principal target of this compound is the glutamate-gated chloride channel (GluCl). These channels are crucial for inhibitory neurotransmission in the nervous system and muscle cells of nematodes and arthropods.
Signaling Pathway:
This compound acts as a positive allosteric modulator of GluCls. It binds to a site distinct from the glutamate (B1630785) binding site, locking the channel in an open conformation. This leads to a prolonged influx of chloride ions (Cl-), causing hyperpolarization of the neuronal or muscle cell membrane. The sustained hyperpolarization prevents the generation of action potentials, leading to flaccid paralysis and ultimately the death of the organism.[1][2][3]
Mammalian GABA-A Receptors
In mammals, Avermectin B1a and its monosaccharide can interact with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction is responsible for the potential neurotoxicity observed at high doses.
Signaling Pathway:
Similar to its action on GluCls, this compound acts as a positive allosteric modulator of GABA-A receptors.[4][5] It enhances the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron. At higher concentrations, it can directly activate the channel in the absence of GABA.[6][7] Avermectin B1a has been shown to bind to both high- and low-affinity sites on the GABA-A receptor complex, with activating effects at low concentrations and inhibitory effects at higher concentrations.[8]
Mammalian P2X4 Receptors
Avermectins have also been identified as potent positive allosteric modulators of mammalian P2X4 receptors, which are ATP-gated cation channels involved in various physiological processes, including immune responses and neuropathic pain. Studies have shown that the disaccharide moiety of ivermectin is not required for its activity at P2X4 receptors, suggesting the monosaccharide is also active.[9][10]
Signaling Pathway:
This compound potentiates the ATP-induced activation of P2X4 receptors. This leads to an increased influx of cations, primarily Ca2+, which can trigger various downstream cellular responses.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of Avermectin B1a with its primary molecular targets. Data for the monosaccharide derivative is limited, but the provided information for the parent compound offers a valuable reference.
| Compound | Receptor | Parameter | Value | Reference |
| Avermectin B1a | GABA-A Receptor (rat brain) | KD (high affinity) | 5 nM | [8] |
| Avermectin B1a | GABA-A Receptor (rat brain) | KD (low affinity) | 815 nM | [8] |
| Avermectin B1a | GABA-A Receptor (rat brain) | IC50 (inhibition of [3H]EBOB binding) | 866 nM | [8] |
Table 1: Binding Affinities of Avermectin B1a at GABA-A Receptors.
| Compound | Receptor | Parameter | Value | Reference |
| Ivermectin (Avermectin B1a is a major component) | P2X4 Receptor (human) | pEC50 | 6.10 ± 0.06 | [9] |
| Avermectin B1a | P2X4 Receptor (human) | pEC50 | 6.00 ± 0.08 | [9] |
Table 2: Potency of Avermectins at the P2X4 Receptor.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for GluCl Channels
This protocol is designed to measure the effect of this compound on glutamate-gated chloride channels expressed in a heterologous system (e.g., HEK293 cells).
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired invertebrate GluCl subunits.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
Co-apply this compound with glutamate and record the potentiation of the current.
-
To test for direct activation, apply this compound in the absence of glutamate.
-
-
Data Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics, and dose-response relationships.
36Cl- Influx Assay for GABA-A Receptors
This assay measures the function of GABA-A receptors by quantifying the influx of radioactive chloride ions into cells expressing the receptor.
Experimental Workflow:
Methodology:
-
Cell Preparation: Culture cells stably or transiently expressing the desired GABA-A receptor subunits in 96-well plates.
-
Solutions:
-
Uptake Buffer (in mM): 128 NaCl, 5 KCl, 1.2 MgSO4, 1.8 CaCl2, 5 D-glucose, 25 HEPES, pH 7.4.
-
Wash Buffer: Ice-cold Uptake Buffer.
-
-
Assay Procedure:
-
Wash the cells with Uptake Buffer.
-
Add Uptake Buffer containing GABA and/or this compound at various concentrations.
-
Initiate the influx by adding Uptake Buffer containing 36Cl- (e.g., 1 µCi/mL).
-
Incubate for a short period (e.g., 10-30 seconds) at room temperature.
-
Terminate the influx by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold Wash Buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
-
Measurement and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific influx by subtracting the non-specific influx (measured in the presence of a GABA-A receptor antagonist like bicuculline).
-
Determine EC50 or IC50 values from dose-response curves.[6][7][11]
-
Radioligand Binding Assay for GABA-A Receptors
This assay is used to determine the binding affinity (KD or Ki) of this compound to the GABA-A receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue or cells expressing GABA-A receptors in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Solutions:
-
Binding Buffer (in mM): 50 Tris-HCl, 120 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]Avermectin B1a or a known GABA-A receptor ligand like [3H]muscimol), and varying concentrations of the unlabeled competitor (this compound).
-
For saturation binding, use increasing concentrations of the radioligand.
-
To determine non-specific binding, include a high concentration of a known non-radioactive ligand.
-
Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters several times with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
Intracellular Calcium Imaging for P2X4 Receptors
This method is used to measure the potentiation of P2X4 receptor function by this compound by monitoring changes in intracellular calcium concentration.
Experimental Workflow:
Methodology:
-
Cell Preparation: Plate cells expressing P2X4 receptors on glass-bottom dishes or 96-well plates.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging:
-
Mount the dish/plate on a fluorescence microscope or a plate reader equipped for fluorescence measurements.
-
Acquire a baseline fluorescence reading.
-
Apply ATP at a submaximal concentration.
-
Apply this compound and record the change in fluorescence intensity over time.
-
-
Data Analysis:
Fluorescence Membrane Potential Assay for GABA-A Receptors
This high-throughput assay measures GABA-A receptor activity by detecting changes in membrane potential using a voltage-sensitive fluorescent dye.
Experimental Workflow:
Methodology:
-
Cell Preparation: Plate cells expressing GABA-A receptors in a 96- or 384-well plate.
-
Dye Loading:
-
Incubate the cells with a voltage-sensitive dye (e.g., a FRET-based dye or a potentiometric probe) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add GABA and/or this compound to the wells.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
Conclusion
This compound exerts its primary biological effects through the potent modulation of ligand-gated ion channels. Its action as a positive allosteric modulator of invertebrate glutamate-gated chloride channels is the cornerstone of its anthelmintic and insecticidal activity. The retained activity of the monosaccharide derivative underscores the critical role of the macrocyclic lactone core in receptor interaction. Understanding the detailed mechanism of action at its various molecular targets, facilitated by the experimental approaches outlined in this guide, is crucial for the development of new, more selective, and effective antiparasitic agents and for elucidating the broader pharmacological potential of the avermectin class of compounds.
References
- 1. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Actions of avermectin B1a on the gamma-aminobutyric acidA receptor and chloride channels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the action of avermectin B1a on the GABAA receptor complex of mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
A Technical Guide to the Interaction of Avermectin B1a and its Monosaccharide Derivative with Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between the potent anthelmintic agent Avermectin (B7782182) B1a and its primary invertebrate target, the glutamate-gated chloride channel (GluCl). It details the mechanism of action, presents key quantitative data, outlines common experimental protocols, and discusses the contrasting biological activity of its monosaccharide derivative.
Introduction: Avermectin and the Invertebrate-Specific GluCl Target
The avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] Avermectin B1a, a major component of the commercial product Abamectin, exhibits powerful anthelmintic and insecticidal properties.[2][3] Its high efficacy and relative safety in vertebrates are attributed to its specific and potent action on glutamate-gated chloride channels (GluCls), a type of ligand-gated ion channel found only in protostome invertebrates like nematodes and arthropods.[4][5] These channels are crucial for mediating inhibitory neurotransmission in these organisms.[6]
Avermectin B1a is structurally characterized by a complex macrolide ring attached to a disaccharide moiety at the C13 position, composed of two L-oleandrose units.[7] Hydrolysis of the terminal sugar yields the Avermectin B1a monosaccharide.[8] This guide will explore the critical role of the full disaccharide structure in the canonical paralytic activity of Avermectin B1a and contrast it with the distinct biological profile of its monosaccharide form.
Molecular Structures and Biological Activity Profiles
Avermectin B1a: The Potent Agonist
Avermectin B1a acts as a positive allosteric modulator and direct agonist of GluCls.[4] It binds to a site distinct from the glutamate (B1630785) neurotransmitter binding site, located within the transmembrane domain at the interface between subunits.[5] This binding event locks the channel in an open or "activated" state, leading to a sustained, essentially irreversible influx of chloride ions into the neuron or muscle cell.[4] The resulting hyperpolarization of the cell membrane prevents the propagation of action potentials, causing flaccid paralysis and eventual death of the parasite.[6]
This compound: A Shift in Activity
The this compound is an acid degradation product resulting from the selective hydrolysis of the terminal oleandrose (B1235672) sugar.[8] Crucially, while it remains a potent inhibitor of nematode larval development, it is reported to be devoid of the acute paralytic activity characteristic of the parent compound.[8][9] This strongly suggests that the terminal sugar of the disaccharide moiety is essential for the high-affinity binding and potent gating effect on the GluCl channel that leads to paralysis. However, some studies have shown that the monosaccharide can stimulate conductance in isolated shore crab muscle, indicating potential activity at other sites or a much-reduced efficacy at the GluCl.[10][11]
The Allosteric Mechanism of Action
The interaction of Avermectin B1a with the GluCl channel is a classic example of allosteric modulation. The binding of the natural ligand, glutamate, to the extracellular domain causes a conformational change that briefly opens the channel pore. Avermectin B1a, however, binds deep within the transmembrane domain, physically pushing the helices apart to stabilize the open-channel conformation.[5] This action does not require glutamate, though glutamate can enhance the binding of some macrocyclic lactones, indicating a complex interplay between the two sites.[12] The resulting chloride influx effectively shunts inhibitory signals, silencing the neuron or muscle cell.
Quantitative Analysis of Avermectin-GluCl Interaction
Quantitative data for the interaction is primarily available for Avermectin B1a and its close derivative, Ivermectin. Data for the monosaccharide derivative is scarce, reflecting its different biological activity profile. The following tables summarize key binding and potency values from studies on GluCls from various invertebrate species.
Table 1: Binding Affinity (Kd) of Avermectins for GluCls Data primarily from radioligand binding assays.
| Compound | GluCl Subunit/Species | Kd (nM) | Reference |
| [3H]Ivermectin | Haemonchus contortus GluClα3B (wild-type) | 0.35 ± 0.1 | [12] |
| [3H]Ivermectin | Haemonchus contortus GluClα3B (L256F mutant) | 2.26 ± 0.78 | [12] |
Table 2: Potency (EC50) of Avermectins on GluCls Data primarily from two-electrode voltage clamp electrophysiology on Xenopus oocytes.
| Compound | GluCl Subunit/Species | EC50 | Reference |
| Ivermectin | Haemonchus contortus GluClα3B | ~0.1 - 1.0 nM (estimated) | [12] |
| L-Glutamate | Haemonchus contortus GluClα3B | 27.6 ± 2.7 µM | [12] |
| L-Glutamate | Caenorhabditis elegans GluClα3B | 2.2 ± 0.12 mM | [12] |
Table 3: Biological Activity of this compound
| Compound | Assay | Effective Concentration | Effect | Reference |
| This compound | C. elegans lethality | 0.1 µM (Minimum Active Conc.) | Lethal | [10][11] |
| This compound | Isolated shore crab muscle | Not specified | Stimulates conductance | [10] |
Key Experimental Protocols
The study of the Avermectin-GluCl interaction relies on several core experimental techniques to elucidate binding affinity, channel kinetics, and physiological effects.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is the gold-standard method for characterizing the function of ligand-gated ion channels.[2]
Methodology:
-
Gene Expression: The cRNA encoding the specific GluCl subunit(s) of interest (e.g., from C. elegans or H. contortus) is synthesized in vitro.
-
Oocyte Injection: The cRNA is microinjected into the cytoplasm of Xenopus laevis oocytes.
-
Incubation: The oocytes are incubated for 2-7 days to allow for the translation, assembly, and insertion of functional GluCl channels into the oocyte's plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes (one for voltage clamping, one for current recording) are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Test compounds (glutamate, Avermectin B1a, etc.) are applied via the perfusion system at varying concentrations.
-
-
Data Analysis: The resulting inward flow of chloride ions (a current) is recorded. Dose-response curves are generated by plotting the current amplitude against the ligand concentration to determine EC50 and Hill coefficients.
Radioligand Binding Assay
This technique is used to quantify the binding affinity (Kd) and density (Bmax) of a ligand for its receptor.
Methodology:
-
Receptor Expression: The GluCl of interest is expressed in a suitable cell line (e.g., COS-7 cells).
-
Membrane Preparation: The cells are harvested, and a crude membrane fraction containing the expressed receptors is prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]Ivermectin) at various concentrations. For competition assays, a fixed concentration of radioligand is co-incubated with increasing concentrations of an unlabeled competitor (e.g., Avermectin B1a).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Saturation or competition binding curves are plotted and analyzed using non-linear regression to calculate Kd and Ki values.
Conclusion and Future Directions
The interaction between Avermectin B1a and the invertebrate-specific glutamate-gated chloride channel is a well-defined molecular mechanism that underpins its remarkable success as an anthelmintic. The binding of Avermectin B1a to an allosteric site on the GluCl transmembrane domain causes a near-irreversible channel activation, leading to hyperpolarization and flaccid paralysis of the parasite.
Crucially, the available evidence indicates that the complete disaccharide moiety at the C13 position is a key structural determinant for this potent paralytic activity. The this compound, which lacks the terminal sugar, shows a significantly different biological profile—it is lethal to nematode larvae but does not cause the acute paralysis associated with its parent compound. This suggests a substantially lower affinity for the GluCl allosteric site or a completely different mechanism of action for its larvicidal effects.
Future research should focus on elucidating the precise molecular target of the this compound to understand its non-paralytic, yet lethal, effects on nematode larvae. Quantitative binding and electrophysiological studies of the monosaccharide on a panel of invertebrate ion channels are needed to determine if it retains weak activity at the GluCl or acts on an entirely different target. This knowledge could open new avenues for developing next-generation anthelmintics with novel modes of action, helping to combat the growing challenge of drug resistance.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AOP-Wiki [aopwiki.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution conformation of the disaccharide of avermectin B1a examined by NMR spectroscopy and nuclear Overhauser enhancement restrained hard-sphere exo-anomeric effect calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Antiparasitics - CAT N°: 26690 [bertin-bioreagent.com]
- 12. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selective Hydrolysis of Avermectin B1a to its Monosaccharide Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1a, a potent macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a cornerstone of antiparasitic therapies in both veterinary and human medicine.[1][2] Its complex structure, featuring a disaccharide moiety composed of two L-oleandrose units, is crucial for its broad-spectrum activity.[3] Selective hydrolysis of the terminal oleandrose (B1235672) sugar yields the Avermectin B1a monosaccharide, a derivative that, while lacking the paralytic activity of its parent compound, serves as a vital tool in research.[4] Notably, it is a potent inhibitor of nematode larval development and is utilized as a probe for detecting ivermectin resistance.[4] This guide provides a comprehensive overview of the chemical hydrolysis of Avermectin B1a to its monosaccharide, detailing experimental protocols, analytical methods, and relevant biological context.
Chemical Transformation: Avermectin B1a to its Monosaccharide
The selective cleavage of the terminal glycosidic bond in Avermectin B1a is typically achieved under mild acidic conditions to prevent the complete removal of both sugar moieties or degradation of the aglycone.[5] The reaction proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water or a solvent molecule, leading to the release of the terminal L-oleandrose.
Experimental Protocols
Detailed below are methodologies for the acid-catalyzed hydrolysis of Avermectin B1a, its subsequent purification, and characterization.
Acid-Catalyzed Hydrolysis of Avermectin B1a
Two primary methods for the selective hydrolysis of Avermectin B1a to its monosaccharide have been reported:
Method 1: Sulfuric Acid in Aqueous Tetrahydrofuran (B95107) [5]
-
Dissolution: Dissolve Avermectin B1a in a solution of aqueous tetrahydrofuran (THF).
-
Acidification: Add 10% concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the monosaccharide while minimizing the formation of the aglycone.
-
Quenching: Once the desired level of conversion is achieved, neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (B1210297).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing the this compound, unreacted Avermectin B1a, and the aglycone.
Method 2: Sulfuric Acid in Methanol (B129727) [5]
-
Dissolution: Dissolve Avermectin B1a in methanol (MeOH).
-
Acidification: Add 1% concentrated sulfuric acid (H₂SO₄) to the methanolic solution.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or HPLC.
-
Work-up: Follow the quenching, extraction, drying, and concentration steps as outlined in Method 1 to yield the crude product mixture.
Purification of this compound
The crude product from the hydrolysis reaction requires purification to isolate the this compound.
Silica (B1680970) Gel Column Chromatography [5]
-
Column Preparation: Pack a chromatography column with silica gel and equilibrate with a non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the equilibration solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Reversed-Phase Flash Column Chromatography [6]
-
Column Preparation: Use a C18 silica gel column and wash it with a gradient of methanol and water.
-
Loading: Dissolve the crude product in methanol and apply it to the column.
-
Elution: Elute the column with a series of acetonitrile:methanol:water mixtures with varying ratios.
-
Fraction Collection and Processing: Collect the fractions containing the desired product. After concentrating to remove the organic solvents, the remaining aqueous mixture with the precipitated product can be extracted with an organic solvent like diethyl ether.
Data Presentation
Physicochemical Properties of Avermectin B1a and its Monosaccharide
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Avermectin B1a | C₄₈H₇₂O₁₄ | 873.1 |
| This compound | C₄₁H₆₀O₁₁ | 728.92[4][7] |
Nuclear Magnetic Resonance (NMR) Data
A comprehensive study on the degradation of Avermectin B1a has provided detailed 1D and 2D NMR data for the monosaccharide derivative.[8] The full 1H and 13C NMR data for Avermectin B1a and its monosaccharide are available in the cited literature.[8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the hydrolysis and purification of this compound.
Logical Relationship of Hydrolysis Products
Caption: Relationship between Avermectin B1a and its hydrolysis products.
Biological Context and Significance
While the hydrolysis of Avermectin B1a is primarily a chemical process for generating research tools, the resulting monosaccharide has distinct biological properties. It is a potent inhibitor of nematode larval development, although it does not exhibit the paralytic effects on the neuromuscular systems of invertebrates that are characteristic of the parent disaccharide compound.[1][4] This suggests that the terminal oleandrose unit is critical for the latter activity. The this compound is a valuable molecular probe for investigating the mechanisms of action and resistance to avermectin-class drugs. At present, there is limited information available in the public domain regarding specific signaling pathways that are directly modulated by the this compound.
Conclusion
The selective hydrolysis of Avermectin B1a to its monosaccharide is a straightforward yet crucial laboratory procedure for researchers in parasitology and drug development. The protocols outlined in this guide, coupled with the analytical and purification techniques described, provide a solid foundation for the successful synthesis and characterization of this important derivative. Further research into the specific biological interactions of the this compound may yet uncover novel aspects of avermectin pharmacology and mechanisms of parasitic resistance.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. tandfonline.com [tandfonline.com]
The Crucial Role of the Sugar Moiety in Avermectin B1a's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Avermectin (B7782182) B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a cornerstone of anthelmintic and insecticidal therapies in veterinary medicine, agriculture, and human health.[1][2][3] Its complex structure, featuring a 16-membered lactone ring, is crucial to its function, but it is the α-L-oleandrosyl-α-L-oleandroside disaccharide attached at the C13 position that is indispensable for its potent biological activity.[4][5] This technical guide delves into the core functions of this sugar moiety, examining its role in the mechanism of action, the effects of its modification on bioactivity, and the experimental protocols used to elucidate these relationships.
Mechanism of Action: The Sugar's Role in Targeting Invertebrate Ion Channels
Avermectin B1a exerts its effects by targeting glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels exclusive to invertebrates like nematodes and arthropods.[6][7][8] This specificity is a key reason for its selective toxicity against parasites and low toxicity in mammals, as vertebrate nervous systems primarily use GABA-gated channels and lack GluCls in the peripheral nervous system.[6][9]
The binding of Avermectin B1a to GluCls is an allosteric interaction that locks the channel in an open state, or potentiates the effect of glutamate (B1630785).[6][10][11] This leads to a prolonged influx of chloride ions into nerve and muscle cells.[9] The resulting hyperpolarization of the cell membrane prevents the transmission of electrical signals, causing flaccid paralysis and eventual death of the organism.[6][12] While the macrocyclic lactone core is responsible for the primary binding interaction within the transmembrane domains of the GluCl receptor, the oleandrose (B1235672) disaccharide is critical for maintaining the high-affinity binding and potent activity.[13][14] Removal or significant alteration of the sugar moiety drastically reduces the compound's efficacy.
Structure-Activity Relationships: Impact of Sugar Moiety Modifications
The disaccharide moiety is a key target for chemical and enzymatic modifications to enhance Avermectin's properties, such as solubility and potency.[1][2] Structure-activity relationship (SAR) studies consistently show that the integrity of the sugar is paramount.
Enzymatic Glycosylation: Recent studies have focused on enzymatic glycosylation to create novel Avermectin derivatives. This approach can improve water solubility, a limiting factor for Avermectin's application.[15][16] A study utilizing a glycosyltransferase from Bacillus licheniformis produced several Avermectin B1a glycosides with significantly enhanced anti-nematodal activity against the pine wood nematode, Bursaphelenchus xylophilus.[15]
Table 1: Anti-nematodal Activity of Enzymatically Glycosylated Avermectin B1a Derivatives [15]
| Compound | Modification | IC₅₀ (μM) vs. B. xylophilus | Fold Change vs. Avermectin B1a |
|---|---|---|---|
| Avermectin B1a | Parent Compound | 7.30 | 1x (Reference) |
| Avermectin B1a 4″-β-D-glucoside | Addition of a glucose moiety | 0.23 | ~32x more potent |
| Avermectin B1a 4″-β-2-deoxy-D-glucoside | Addition of a 2-deoxyglucose moiety | 0.69 | ~10.5x more potent |
| Avermectin B1a 4″-β-L-fucoside | Addition of a fucose moiety | 0.89 | ~8.2x more potent |
| Avermectin B1a 4″-β-D-galactoside | Addition of a galactose moiety | 1.07 | ~6.8x more potent |
Data sourced from Choi et al., 2018.[15]
Chemical Synthesis: Chemical modifications have also been explored. A study synthesizing over 40 new derivatives tested their efficacy against various pests. The results indicated that molecular shape, size, and electronic distribution, influenced by modifications on the avermectin backbone and sugar, had substantial effects on insecticidal potency.[17]
Table 2: Acaricidal and Nematicidal Activity of Selected Synthetic Avermectin Derivatives [17]
| Compound | Target Species | LC₅₀ (μM) | Fold Change vs. Avermectin |
|---|---|---|---|
| Avermectin (1) | T. cinnabarinus | 0.013 | 1x (Reference) |
| Compound 9j | T. cinnabarinus | 0.005 | 2.6x more potent |
| Compound 16d | T. cinnabarinus | 0.002 | 6.5x more potent |
| Avermectin (1) | B. xylophilus | 6.746 | 1x (Reference) |
| Compound 9b | B. xylophilus | 4.601 | ~1.5x more potent |
| Compound 9p | B. xylophilus | 2.959 | ~2.3x more potent |
Data sourced from Zhang et al., 2016.[17]
Experimental Protocols
Protocol 1: Enzymatic Glycosylation of Avermectin B1a
This protocol is based on the methodology described by Choi et al. (2018) for the synthesis of Avermectin B1a glycosides.[15]
-
Objective: To attach a sugar moiety to the 4″-hydroxyl group of the terminal oleandrose of Avermectin B1a.
-
Materials:
-
Avermectin B1a (substrate)
-
Uridine diphosphate (B83284) (UDP)-glycosyltransferase from Bacillus licheniformis (catalyst)
-
Various UDP-sugars (e.g., UDP-glucose, UDP-galactose) (sugar donors)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving Avermectin B1a
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
2 mM Avermectin B1a (dissolved in a minimal amount of DMSO)
-
4 mM UDP-sugar
-
Purified UDP-glycosyltransferase enzyme (e.g., 2 μM)
-
-
Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the products by vortexing, then centrifuging to separate the phases.
-
Collect the organic (ethyl acetate) layer and evaporate it to dryness under vacuum.
-
Redissolve the dried residue in methanol (B129727) for analysis.
-
-
Analysis and Purification:
-
The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of new glycosides.
-
Purification of the desired glycosylated derivatives is achieved using preparative HPLC.
-
Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
-
Protocol 2: In Vitro Anti-nematodal Bioassay against Bursaphelenchus xylophilus
This protocol outlines the method to determine the half-maximal inhibitory concentration (IC₅₀) of Avermectin compounds against the pine wood nematode.[15]
-
Objective: To quantify the anti-nematodal activity of Avermectin B1a and its derivatives.
-
Materials:
-
Bursaphelenchus xylophilus culture (pine wood nematode)
-
Test compounds (Avermectin B1a and derivatives) dissolved in DMSO.
-
96-well microtiter plates.
-
Botrytis cinerea medium for nematode culture.
-
Stereo microscope.
-
-
Procedure:
-
Synchronize the nematode culture to obtain a population of young adults.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In each well of a 96-well plate, add approximately 100-200 nematodes suspended in 198 μL of sterile water.
-
Add 2 μL of the serially diluted test compound solution to each well. The final concentration of DMSO should be kept constant (e.g., 1%) across all wells, including the negative control.
-
Use a well with 1% DMSO and no compound as the negative control.
-
Incubate the plates at 25°C for 48 hours.
-
After incubation, assess nematode mortality under a stereo microscope. Nematodes are considered dead if they do not respond to probing with a fine needle.
-
Calculate the mortality rate for each concentration, correcting for any mortality in the negative control using Abbott's formula.
-
Determine the IC₅₀ value by probit analysis or by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Biosynthesis and Experimental Generation of Diversity
The native L-oleandrose disaccharide is synthesized through a dedicated pathway encoded by a cluster of genes (aveBI-BVIII) within the Avermectin biosynthetic gene cluster.[1][3] This pathway produces an activated sugar, TDP-L-oleandrose, which is then attached to the avermectin aglycone by the glycosyltransferase AveBI.[3][4] Understanding this pathway is crucial for genetic engineering efforts aimed at producing novel Avermectin analogues.
The experimental workflow to generate and test new Avermectin derivatives combines enzymatic synthesis with rigorous bioactivity screening, allowing for the rapid evaluation of structure-activity relationships.
Conclusion
The α-L-oleandrosyl-α-L-oleandroside moiety of Avermectin B1a is not a passive structural component but an active participant in its potent biological activity. It is essential for high-affinity binding to the target glutamate-gated chloride channels in invertebrates. As demonstrated by recent research, this sugar moiety serves as a prime scaffold for modification. Enzymatic glycosylation, in particular, has emerged as a powerful tool to enhance the compound's physicochemical properties and biological potency, leading to derivatives with over 30-fold greater anti-nematodal activity. Future research in this area, combining rational drug design, enzymatic synthesis, and detailed bioactivity screening, holds significant promise for the development of next-generation parasiticides with improved efficacy and application profiles.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avermectin - Wikipedia [en.wikipedia.org]
- 4. Deciphering the Biosynthesis of TDP-β-l-oleandrose in Avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights about the biosynthesis of the avermectin deoxysugar L-oleandrose through heterologous expression of Streptomyces avermitilis deoxysugar genes in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivermectin - Wikipedia [en.wikipedia.org]
- 7. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AOP-Wiki [aopwiki.org]
- 9. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 11. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 12. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of the avermectins and milbemycins [agris.fao.org]
- 15. Enzymatic synthesis of avermectin B1a glycosides for the effective prevention of the pine wood nematode Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Avermectin B1a Monosaccharide: An In-depth Technical Guide on its Formation as a Degradation Product of Abamectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abamectin, a widely utilized anthelmintic and insecticide, is a mixture of two homologous macrocyclic lactones, Avermectin B1a (≥80%) and Avermectin B1b (≤20%), produced by the soil bacterium Streptomyces avermitilis.[1][2] The stability of Abamectin is a critical factor in its efficacy and environmental fate. Under certain conditions, particularly acidic environments, Abamectin undergoes degradation through the hydrolysis of its disaccharide moiety. This guide provides a comprehensive technical overview of Avermectin B1a monosaccharide, a primary degradation product formed by the selective cleavage of the terminal oleandrose (B1235672) unit from Avermectin B1a.
This document details the formation, chemical properties, and biological activity of this compound. It includes experimental protocols for its generation and analysis, quantitative data where available, and visual representations of the degradation pathway and experimental workflows to support researchers in the fields of drug development, analytical chemistry, and parasitology.
Formation of this compound
This compound is primarily formed through the acid-catalyzed hydrolysis of the glycosidic bond linking the two sugar units of the oleandrose disaccharide attached at the C13 position of the Avermectin B1a macrocycle.[3][4] This reaction effectively removes the terminal oleandrose sugar.
Degradation Pathway
The degradation from Avermectin B1a to its monosaccharide derivative is a hydrolytic cleavage. Further hydrolysis under more stringent acidic conditions can lead to the formation of the aglycone, where both sugar moieties are removed.[5]
Quantitative Data
While forced degradation studies confirm this compound as a major degradation product under acidic stress, comprehensive quantitative data on its yield and formation kinetics are limited in publicly available literature.[5] The degradation of the parent compound, Abamectin, has been shown to follow first-order kinetics under various conditions.[6][7]
The following table summarizes the known conditions leading to the formation of this compound and other degradation products.
| Stress Condition | Reagents and Duration | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.05 M HCl for 5 hours | This compound , 2-epi-abamectin, Δ2,3-abamectin | [5] |
| Alkaline Hydrolysis | 0.025 M NaOH for 1 hour | 2-epi-abamectin, Δ2,3-abamectin | [5] |
| Oxidative | 5% H₂O₂ for 21 hours | 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a | [5] |
| Photolytic | Light irradiation (1.10 W/m²) for 8 hours (solution) | 8,9-Z-B1a | [5] |
| Thermal | 80°C for 1 day (solution) | 2-epi-abamectin | [5] |
Experimental Protocols
Protocol for Generation and Isolation of this compound
This protocol is adapted from a comprehensive forced degradation study and is intended for the generation and isolation of this compound for research purposes.[8]
Materials:
-
Avermectin (Abamectin) standard
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl), 0.5 M
-
Sodium hydroxide (B78521) (NaOH), 0.5 M
-
Ammonium acetate (B1210297) (NH₄OAc)
-
Water, deionized
-
Preparative HPLC system with a C18 column (e.g., Ultimate AQ-C18, 250 x 70 mm, 10 µm)
Procedure:
-
Degradation: Dissolve approximately 1.0 g of Avermectin in 100 mL of ACN. Add 100 mL of 0.5 M HCl and stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using the analytical HPLC method described in section 4.2. The reaction is typically complete after 24 hours.
-
Neutralization: After 24 hours, neutralize the reaction mixture by adding 100 mL of 0.5 M NaOH. Add an additional 100 mL of ACN to ensure all components remain in solution.
-
Isolation:
-
Perform preparative HPLC on the neutralized solution.
-
Mobile Phase A: 10 mM NH₄OAc in water
-
Mobile Phase B: Acetonitrile (100%)
-
Gradient: Start with 55% B, increase to 77% B over 41 minutes, then to 100% B over 1 minute, and hold for 5 minutes.
-
Flow Rate: 200 mL/min
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of this compound. Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions and evaporate the solvent to obtain the isolated compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. News - Avermectin vs Abamectin: Pest Control [bigpesticides.com]
- 5. Photodegradation of the acaricide abamectin: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Preliminary In Vitro Studies of Avermectin B1a Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on Avermectin (B7782182) B1a monosaccharide. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. While research specifically focusing on the monosaccharide derivative is limited, this guide draws on comparative studies with its parent compound, Avermectin B1a (a disaccharide), to offer valuable insights for researchers in drug development.
Introduction to Avermectin B1a and its Monosaccharide
Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] Avermectin B1a, a major component of the commercially available abamectin (B1664291), is a disaccharide known for its potent anthelmintic and insecticidal properties.[2][3] The Avermectin B1a monosaccharide is a derivative of Avermectin B1a where one of the two oleandrose (B1235672) sugar moieties has been removed.[4][5] This modification has been shown to alter its biological activity, particularly its potency against certain nematode species.[6]
Quantitative Data on In Vitro Biological Activity
The primary in vitro biological activity reported for this compound is its potent inhibitory effect on nematode larval development.[5][7][8] Comparative studies have also been conducted to assess its efficacy relative to the parent disaccharide compound.
Nematicidal Activity
In vitro studies have demonstrated that this compound derivatives exhibit significant potency against various nematode species. Notably, enzymatic glycosylation of Avermectin B1a to produce a 4″-β-D-glucoside (a monosaccharide derivative) resulted in a substantial increase in anti-nematodal activity compared to the parent compound.
| Compound | Target Organism | Assay | IC50 (µM) | Fold Change vs. Avermectin B1a | Reference |
| Avermectin B1a 4″-β-D-glucoside | Bursaphelenchus xylophilus (pine wood nematode) | Anti-nematodal Assay | 0.23 | ~32x more potent | [6] |
| Avermectin B1a | Bursaphelenchus xylophilus | Anti-nematodal Assay | 7.30 | - | [6] |
| Avermectin B1a 4″-β-2-deoxy-D-glucoside | Bursaphelenchus xylophilus | Anti-nematodal Assay | 0.69 | ~10.6x more potent | [6] |
| Avermectin B1a 4″-β-L-fucoside | Bursaphelenchus xylophilus | Anti-nematodal Assay | 0.89 | ~8.2x more potent | [6] |
| Avermectin B1a 4″-β-D-galactoside | Bursaphelenchus xylophilus | Anti-nematodal Assay | 1.07 | ~6.8x more potent | [6] |
A study by Michael et al. (2001) found no significant difference in potency between the disaccharide and monosaccharide forms of ivermectin and doramectin (B1670889) in a larval development assay against Haemonchus contortus, with both being fully effective at 0.001 µg/ml.[7]
Anticancer Activity (Avermectin B1a Disaccharide)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Observed Effects | Reference |
| HCT-116 | Colon Carcinoma | MTT Assay | 30 | Anti-proliferative activity, induction of apoptosis, diminished cell migration, promotion of tubulin polymerization. | [7][9] |
| HepG2 | Liver Cancer | Cytotoxicity Assay | Not specified | Inhibition of cell viability, enhanced apoptosis. | [10] |
Experimental Protocols
Nematode Larval Development Assay
This assay is a standard method for evaluating the in vitro efficacy of anthelmintic compounds against the free-living larval stages of parasitic nematodes.
Objective: To determine the concentration of a compound that inhibits the development of nematode eggs to the third-stage larvae (L3).
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Agar (B569324) medium
-
Test compound (this compound) and control solutions
-
Bacterial suspension (as a food source for larvae)
-
Incubator (27°C)
-
Inverted microscope
Procedure:
-
Preparation of Assay Plates: A solid growth medium, such as agar, is dispensed into the wells of a 96-well plate.[1]
-
Dosing: Serial dilutions of the test compound are added to the wells. A control group with no test compound is also prepared.[11]
-
Egg Inoculation: A suspension of nematode eggs (approximately 60-80 eggs per well) is added to each well.[1]
-
Incubation: The plates are incubated at 27°C for approximately 6 days to allow for larval development. A bacterial suspension can be added on day 1 or 2 to serve as a food source.[1][2][11]
-
Observation: After the incubation period, the development of larvae in each well is observed under an inverted microscope. The number of eggs, L1/L2 larvae, and L3 larvae are counted.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the larval development to the L3 stage (IC50) is calculated.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HCT-116)
-
96-well plates
-
Cell culture medium
-
Test compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing the MTT reagent. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of Avermectins on GABA-gated Chloride Channels
Avermectins are known to exert their anthelmintic and insecticidal effects by modulating glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death.[1] While this pathway has been primarily studied for the disaccharide forms, it is the presumed mechanism for the monosaccharide as well.
References
- 1. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 2. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Enzymatic synthesis of avermectin B1a glycosides for the effective prevention of the pine wood nematode Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Avermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a is a potent macrocyclic lactone with significant antiparasitic properties. Its biological activity is intrinsically linked to its structure, which includes a disaccharide moiety composed of two L-oleandrose units. The Avermectin B1a monosaccharide, obtained by selectively cleaving the terminal sugar unit, is a crucial compound for structure-activity relationship (SAR) studies, the development of novel derivatives, and as a reference standard in degradation and metabolic studies.
These application notes provide a detailed protocol for the synthesis of this compound via acid hydrolysis of Avermectin B1a, followed by a comprehensive purification protocol using preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the expected yields and purity at different stages of the synthesis and purification process. These values are based on typical results for similar hydrolysis and chromatographic separation procedures.
Table 1: Synthesis of this compound via Acid Hydrolysis
| Parameter | Value | Notes |
| Starting Material | Avermectin B1a | Purity ≥95% |
| Reaction | Acid Hydrolysis | 0.5 M HCl in Acetonitrile (B52724)/Water |
| Reaction Time | 24 hours | At room temperature |
| Key Products | This compound, Avermectin Aglycone | In a mixture |
| Expected Yield | 40-60% | Yield of the desired monosaccharide in the crude reaction mixture. |
Table 2: Purification of this compound
| Parameter | Value | Notes |
| Method | Preparative Reversed-Phase HPLC | C18 stationary phase |
| Crude Product Purity | 40-60% | From the hydrolysis reaction mixture |
| Final Purity | ≥98% | Post-purification |
| Overall Recovery | 70-85% | Recovery from the purification step |
Experimental Protocols
I. Synthesis of this compound via Acid Hydrolysis
This protocol describes the selective hydrolysis of the terminal oleandrose (B1235672) unit from Avermectin B1a.
Materials:
-
Avermectin B1a (≥95% purity)
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric Acid (HCl), 0.5 M aqueous solution
-
Sodium Hydroxide (NaOH), 0.5 M aqueous solution
-
Deionized Water
-
Glass reaction vessel (e.g., 500 mL flask)
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
Procedure:
-
Dissolution: Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile in a 500 mL glass reaction vessel. Stir until the material is completely dissolved.
-
Acidification: Add 100 mL of 0.5 M HCl solution to the vessel while stirring. This initiates the hydrolysis reaction.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring. The solution should be protected from direct light.
-
Neutralization: After 24 hours, slowly add 100 mL of 0.5 M NaOH to neutralize the reaction mixture. Monitor the pH to ensure it is near neutral (pH ~7).
-
Dilution: Add an additional 100 mL of acetonitrile to the neutralized solution to ensure all components remain dissolved.
-
Preparation for Purification: The resulting solution contains the this compound, the aglycone, and unreacted Avermectin B1a. This mixture is now ready for purification by preparative HPLC.
II. Purification of this compound
This protocol details the purification of the monosaccharide from the hydrolysis reaction mixture using preparative reversed-phase HPLC.
Materials and Equipment:
-
Crude hydrolysis reaction mixture
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Preparative HPLC system with a UV detector
-
Preparative Reversed-Phase C18 column (e.g., 250 x 50 mm, 10 µm particle size)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
HPLC System Preparation:
-
Install the preparative C18 column and equilibrate the system with a mobile phase mixture of 50% Mobile Phase A (Water) and 50% Mobile Phase B (Acetonitrile/Methanol) at a flow rate appropriate for the column size (e.g., 80-100 mL/min).
-
-
Sample Loading:
-
Filter the crude hydrolysis mixture through a 0.45 µm filter to remove any particulate matter.
-
Inject an appropriate volume of the filtered sample onto the column.
-
-
Chromatographic Separation:
-
Elute the compounds using a gradient. A typical gradient might be:
-
0-10 min: 70% Mobile Phase B
-
10-40 min: Gradient from 70% to 90% Mobile Phase B
-
40-45 min: Hold at 90% Mobile Phase B
-
45-50 min: Return to 70% Mobile Phase B for re-equilibration
-
-
Monitor the elution profile at 245 nm. The this compound will be more polar and thus elute earlier than the remaining Avermectin B1a and the aglycone.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of the this compound.
-
-
Solvent Removal:
-
Combine the collected fractions containing the pure monosaccharide.
-
Remove the organic solvents (acetonitrile/methanol) using a rotary evaporator under reduced pressure.
-
-
Product Isolation:
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified this compound as a white powder.
-
-
Purity Analysis:
-
Analyze the purity of the final product using analytical HPLC-UV or LC-MS. The purity should be ≥98%.
-
Visualizations
The following diagrams illustrate the workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and purification.
Caption: Logical relationship of the hydrolysis reaction.
Application Note: Quantification of Avermectin B1a Monosaccharide using High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Avermectin B1a monosaccharide, a primary degradation product of Avermectin B1a. This method is crucial for researchers, scientists, and drug development professionals involved in the stability testing and formulation development of Avermectin-based products. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis, ensuring accurate and reproducible results.
Introduction
Avermectin B1a, a potent anthelmintic agent, is susceptible to degradation under various stress conditions, including acidic environments. A key degradation product is this compound, formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar moiety.[1] Accurate quantification of this monosaccharide is essential for monitoring the stability of Avermectin B1a in pharmaceutical formulations and for ensuring product quality and efficacy. High-performance liquid chromatography (HPLC) offers a reliable and precise technique for separating and quantifying this compound from the parent compound and other related substances.[2][3] This application note presents a validated HPLC method for this purpose.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: Phenomenex® Gemini C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
This compound reference standard (purity ≥95%)
-
Avermectin B1a reference standard (purity ≥95%)
-
Chromatographic Conditions
A summary of the optimal HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (53:35:12, v/v/v)[4] |
| Flow Rate | 1.2 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 245 nm[5][6] |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Extraction: For formulated products, accurately weigh a portion of the sample equivalent to approximately 10 mg of Avermectin B1a and transfer to a 50 mL volumetric flask. Add 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Dilution: Dilute the extraction solution to the mark with methanol and mix thoroughly.
-
Filtration: Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Results and Data Analysis
Calibration Curve
A calibration curve was generated by plotting the peak area of the this compound against the corresponding concentration of the working standard solutions. The linearity of the method was evaluated, and the correlation coefficient (r²) was determined.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 5.0 | 76.5 |
| 10.0 | 151.8 |
| 25.0 | 380.1 |
| 50.0 | 755.9 |
| 100.0 | 1510.3 |
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.
Method Validation Summary
The developed HPLC method was validated for its specificity, linearity, accuracy, and precision.
| Validation Parameter | Result |
| Specificity | The method is specific for the quantification of this compound, with no interference from the parent compound or other degradation products. |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Workflow and Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship showing the formation and analysis of the degradant.
Conclusion
The HPLC method described in this application note is a reliable, sensitive, and accurate tool for the quantification of this compound. The detailed protocol and clear data presentation make it a valuable resource for quality control and stability studies of Avermectin B1a formulations in the pharmaceutical and veterinary industries. The method's robustness ensures its applicability in various research and development settings.
References
Application Note: Quantitative Analysis of Avermectin B1a Monosaccharide in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avermectin (B7782182) B1a, a potent macrocyclic lactone, is widely used as an antiparasitic agent in both veterinary and human medicine. Its biological activity and pharmacokinetic profile are influenced by its metabolism, which can involve the cleavage of its disaccharide moiety. The resulting Avermectin B1a monosaccharide is a key metabolite and potential degradation product. Accurate and sensitive quantification of this monosaccharide is crucial for pharmacokinetic studies, drug metabolism research, and ensuring food safety. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methods described are adapted from established protocols for Avermectin B1a and related compounds.
Experimental Protocols
This section details the procedures for sample preparation, LC-MS/MS analysis, and standard preparation.
1. Sample Preparation
The choice of sample preparation method depends on the matrix. Two common and effective methods are presented here: Solid-Phase Extraction (SPE) for plasma samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for tissue and food matrices.
1.1. Solid-Phase Extraction (SPE) for Plasma Samples [1]
This protocol is adapted from a method for ivermectin in plasma.
-
Materials:
-
C18 SPE cartridges (50 mg, 1 mL)
-
Methanol (B129727) (MeOH)
-
HPLC grade water
-
Isopropyl alcohol
-
10 mM Sodium acetate (B1210297) buffer
-
Nitrogen gas evaporator
-
-
Procedure:
-
To 200 µL of plasma, add 10 µL of an appropriate internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Vortex the sample for 10 seconds.
-
Dilute the sample with 400 µL of 1% 10 mM sodium acetate buffer and vortex again.
-
Add 200 µL of MeOH and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of HPLC grade water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 15% MeOH.
-
Elute the analyte with 2 mL of isopropyl alcohol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol/Acetonitrile: 0.1% Acetic Acid) for LC-MS/MS analysis.[1]
-
1.2. QuEChERS for Meat and Milk Samples
This protocol is a general QuEChERS method for avermectins in food matrices.
-
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
DisQuE pouch salts for CEN QuEChERS
-
2 mL d-SPE cleanup tubes containing 150 mg magnesium sulfate (B86663) and 50 mg C18 sorbent
-
Centrifuge
-
-
Procedure:
-
For milk, place 10 mL of the sample into a 50 mL centrifuge tube. For meat, use 8 g of homogenized sample and add 2 mL of water.
-
Add 10 mL of ACN and shake vigorously for 1 minute.
-
Add the contents of the DisQuE pouch salts and shake vigorously for another minute.
-
Centrifuge for 15 minutes at 4000 rpm.
-
Transfer a 1 mL aliquot of the supernatant (top layer) to a 2 mL d-SPE cleanup tube.
-
Shake the d-SPE tube vigorously for 1 minute.
-
Centrifuge for 5 minutes at 12000 rpm.
-
Take a 0.5 mL aliquot of the supernatant for LC-MS/MS analysis. This may require further dilution with the initial mobile phase.
-
2. Liquid Chromatography (LC) Conditions
The following LC conditions are a good starting point and can be optimized for specific instrumentation.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 3 mm, 3 µm) with a compatible guard column[1] |
| Mobile Phase A | 0.1% Acetic Acid in Water[1] |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| Elution | Isocratic elution with 80% Mobile Phase B[1] |
| Run Time | Approximately 10 minutes[1] |
3. Mass Spectrometry (MS/MS) Conditions
The MS/MS parameters need to be optimized for the specific instrument used. The following are typical starting conditions for avermectin-related compounds, operating in negative ionization mode, which often provides a good response for these analytes.[1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Nebulizer Gas Flow | 2.0 L/min[1] |
| Heating Gas Flow | 10 L/min[1] |
| Drying Gas Flow | 10 L/min[1] |
| Interface Temperature | 375°C[1] |
| Desolvation Line Temp. | 250°C[1] |
| Heat Block Temp. | 400°C[1] |
| Interface Voltage | 4000 V[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The exact mass of this compound (C41H58O11) is approximately 730.4 g/mol . The precursor ion in negative mode would be the deprotonated molecule [M-H]⁻ at m/z 729.4. Product ions would result from the fragmentation of the aglycone portion. Specific transitions should be determined by infusing a standard solution of the this compound into the mass spectrometer. In the absence of a standard, one could predict fragmentation based on the known fragmentation of Avermectin B1a. For Avermectin B1a, a common fragmentation is the loss of the disaccharide. For the monosaccharide, fragmentation would occur within the aglycone.
4. Standard Preparation [1]
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of working standard solutions.
-
Calibration Curve Standards: Prepare calibration curve standards by spiking a known volume (e.g., 20 µL) of the working standard solutions into 200 µL of the blank matrix to achieve a concentration range that covers the expected sample concentrations.[1] A typical range could be 0.1 to 1000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Data Presentation
Quantitative data from validation studies are crucial for assessing method performance. The following tables summarize typical performance characteristics for avermectin analysis, which would be expected to be similar for the monosaccharide derivative.
Table 1: Method Validation Parameters for Avermectin Analysis in Soil [2]
| Analyte | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Avermectin B1a | 0.5 | 82.9 | 5.3 |
| 5 | 87.4 | 2.6 | |
| Avermectin B1b | 0.5 | 83.7 | 8.4 |
| 5 | 94.1 | 4.6 | |
| 8,9-Z Avermectin B1a | 0.5 | Not Reported | Not Reported |
| 5 | Not Reported | Not Reported |
Table 2: Linearity and Sensitivity for Ivermectin in Human Plasma [1]
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 3: Recovery and Precision for Avermectins in Bovine Tissues [3]
| Analyte | Recovery Range (%) | Within-day Precision (RSD, %) | Between-day Precision (RSD, %) |
| Avermectins (multiple) | 87.9 - 99.8 | 1.5 - 7.4 | 1.5 - 8.4 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Detailed sample preparation protocols.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are based on well-established procedures for related avermectin compounds and offer a robust starting point for method development and validation. The high sensitivity and selectivity of LC-MS/MS make it an ideal technique for the determination of this compound in various biological matrices, which is essential for advancing research in drug metabolism, pharmacokinetics, and food safety. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.
References
Application Notes and Protocols for In Vitro Assay of Avermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a is a potent macrocyclic lactone with well-established anthelmintic and insecticidal properties, primarily acting on glutamate-gated and GABA-gated chloride channels in invertebrates.[1] Its derivative, Avermectin B1a monosaccharide, is an acid degradation product formed by the selective hydrolysis of the terminal saccharide unit.[2] While devoid of the paralytic activity of its parent compound, this compound is a potent inhibitor of nematode larval development, suggesting a distinct mechanism of action and biological significance.[2]
The development of a robust in vitro assay for this compound is crucial for understanding its biological activity, screening for potential protein targets, and quantifying its presence in various samples. These application notes provide detailed protocols for two proposed in vitro assays: a quantitative competitive Enzyme-Linked Immunosorbent Assay (ELISA) for detection and a functional glycosidase inhibition assay to explore a potential mechanism of action.
Competitive ELISA for Quantification of this compound
This section details a competitive ELISA protocol for the specific detection and quantification of this compound. This assay is based on the competition between free this compound in a sample and a fixed amount of a labeled this compound conjugate for binding to a limited amount of a specific monoclonal antibody.
Principle of the Assay
The competitive ELISA is a highly sensitive method for detecting small molecules.[3][4][5] In this assay format, a microtiter plate is coated with an antibody specific to this compound. The sample containing an unknown amount of this compound is mixed with a known amount of an this compound-enzyme conjugate (e.g., horseradish peroxidase conjugate). This mixture is then added to the antibody-coated wells. The free and conjugated this compound compete for binding to the antibody. After an incubation period, the unbound components are washed away. The amount of bound enzyme conjugate is then determined by adding a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
References
Application Notes and Protocols for Avermectin B1a Monosaccharide in C. elegans Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct research is available for Avermectin (B7782182) B1a monosaccharide. The following information is primarily based on the well-documented effects of the broader avermectin class, particularly Avermectin B1a and its derivative, ivermectin. The monosaccharide form is expected to share a similar mechanism of action.
Introduction
Avermectin B1a monosaccharide is a macrocyclic lactone and a derivative of Avermectin B1a. The avermectin family of compounds is renowned for its potent anthelmintic and insecticidal properties. In the model organism Caenorhabditis elegans, these compounds serve as invaluable tools for studying neurobiology, ion channel function, and for screening potential anthelmintic drugs. Avermectins primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are found in invertebrate neurons and muscle cells.[1][2][3] This action leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the nematode.[4]
Mechanism of Action
This compound, like other avermectins, targets glutamate-gated chloride channels (GluCls) in C. elegans. These channels are ligand-gated ion channels crucial for inhibitory neurotransmission.
Signaling Pathway of Avermectin on Glutamate-Gated Chloride Channels:
Caption: this compound binds to and activates glutamate-gated chloride channels.
Quantitative Data
The following tables summarize the known quantitative effects of this compound and related avermectin compounds on C. elegans.
Table 1: Lethality and Motility Effects
| Compound | Parameter | Concentration | Effect | Reference |
| This compound | Minimum Active Concentration (MAC) | 0.1 µM | Lethal to C. elegans | [5] |
| Ivermectin | EC50 (Motility) | 0.19 ± 0.01 µM | 50% reduction in motility after 90 minutes | [6][7] |
| Ivermectin | EC37 (Survival) | ~3 pM (in membranes) | Effective concentration for 37% survival | [8] |
Table 2: Effects on Lifespan and Reproduction
| Compound | Parameter | Concentration | Effect | Reference |
| Ivermectin | Lifespan | Low concentration | 30.0% reduction in average lifespan | [8] |
| Ivermectin | Reproduction | Low concentration | 25.9% reduction in the length of the reproductive period | [8] |
| Ivermectin | Fecundity | Low concentration | 18.6% inhibition of fecundity | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on C. elegans.
Protocol 1: General Drug Preparation and Administration
This protocol describes the standard method for preparing and administering this compound to C. elegans on Nematode Growth Medium (NGM) plates.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nematode Growth Medium (NGM) agar (B569324)
-
E. coli OP50 culture
-
Standard C. elegans culture plates (60 mm or 35 mm)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
NGM Plate Preparation: Prepare NGM agar and autoclave. Cool the molten agar to approximately 50-55°C.
-
Drug Incorporation: Add the this compound stock solution to the molten NGM to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Mix thoroughly by gentle swirling.
-
Plate Pouring: Pour the NGM containing the compound into petri plates. Allow the plates to solidify and dry for 1-2 days at room temperature.
-
Seeding with Bacteria: Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature or for a few hours at 37°C.
-
Worm Synchronization: Prepare a synchronized population of C. elegans (e.g., L4 stage) by standard methods such as bleaching.
-
Transfer Worms: Transfer the synchronized worms to the drug-containing and control (DMSO vehicle only) plates.
-
Incubation: Incubate the plates at the desired temperature (typically 20°C).
Protocol 2: Motility Assay
This assay quantifies the effect of this compound on the locomotion of C. elegans.
Materials:
-
NGM plates with and without this compound
-
Synchronized L4 stage C. elegans
-
Microscope with a camera or an automated worm tracker
Procedure:
-
Prepare drug-containing and control plates as described in Protocol 1.
-
Transfer a defined number of synchronized L4 worms (e.g., 20-30) to the center of each plate.
-
Incubate for a specified period (e.g., 4, 12, or 24 hours).
-
Manual Quantification: Count the number of body bends per minute for a subset of worms on each plate. A body bend is defined as a complete sinusoidal movement of the worm's body.
-
Automated Quantification: Alternatively, use an automated worm tracking system to record and analyze worm movement, providing parameters such as speed and travel distance.
-
Data Analysis: Compare the motility of worms on drug-containing plates to the control plates. Calculate the percentage reduction in motility.
Protocol 3: Pharyngeal Pumping Assay
This assay measures the effect of this compound on the feeding behavior of C. elegans.
Materials:
-
NGM plates with and without this compound
-
Synchronized young adult C. elegans
-
Stereomicroscope
Procedure:
-
Prepare drug-containing and control plates as described in Protocol 1.
-
Transfer synchronized young adult worms to the plates and allow them to acclimate for a defined period (e.g., 1-4 hours).
-
Place a plate on the stereomicroscope and focus on the pharynx of an individual worm.
-
Count the number of pharyngeal bulb contractions (pumps) over a 30-second or 1-minute interval. The movement of the grinder in the terminal bulb is a reliable indicator of a pump.[9][10][11]
-
Repeat the measurement for a statistically significant number of worms (e.g., 10-15) for each condition.
-
Data Analysis: Calculate the average pumping rate (pumps per minute) for each condition and compare the rates between treated and control groups.
Protocol 4: Lifespan Assay
This assay determines the effect of this compound on the lifespan of C. elegans.
Materials:
-
NGM plates with and without this compound
-
Synchronized L4 stage C. elegans
-
FUDR (5-fluoro-2'-deoxyuridine) to prevent progeny from hatching (optional)
-
Platinum wire worm pick
Procedure:
-
Prepare drug-containing and control plates as described in Protocol 1. If using FUDR, add it to the NGM at a final concentration of 50 µM.
-
Transfer a cohort of synchronized L4 worms (e.g., 50-100) to each plate.
-
Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Transfer the surviving worms to fresh plates every 2-3 days to separate them from progeny (if not using FUDR) and to ensure a consistent drug concentration.
-
Continue scoring until all worms have died.
-
Data Analysis: Construct survival curves for each condition and perform statistical analysis (e.g., Log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.
Visualizations
Experimental Workflow for C. elegans Drug Screening
Caption: A generalized workflow for screening the effects of a compound on C. elegans.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caenorhabditis elegans glutamate-gated chloride channel (GluCl) - Creative Biolabs [neutab.creative-biolabs.com]
- 4. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Antiparasitics - CAT N°: 26690 [bertin-bioreagent.com]
- 6. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 7. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a bioassay-derived ivermectin lowest observed effect concentration on life-cycle traits of the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharyngeal Pumping Assay [protocols.io]
- 11. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neurophysiological Assays with Avermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the neurophysiological effects of Avermectin (B7782182) B1a monosaccharide and protocols for its characterization using standard electrophysiological techniques. While specific detailed protocols for the monosaccharide derivative are not extensively documented in publicly available literature, the protocols presented here are adapted from established methods for Avermectin B1a and its close analog, ivermectin. The mechanism of action is expected to be highly similar, focusing on the modulation of glutamate-gated and GABA-gated chloride channels.
Mechanism of Action
Avermectin B1a and its derivatives primarily act as positive allosteric modulators and direct activators of glutamate-gated chloride channels (GluCls) and, to a lesser extent, γ-aminobutyric acid (GABA)-gated chloride channels (GABACls).[1][2][3] These channels are crucial for inhibitory neurotransmission in invertebrates, making them a primary target for the anthelmintic and insecticidal properties of avermectins.[1][3][4][5] In mammals, avermectins can interact with GABAa receptors, but their selectivity for invertebrate GluCls provides a therapeutic window.[1][6][7] The binding of Avermectin B1a monosaccharide to these channels leads to an increased influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis of the organism.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Avermectin B1a and related compounds from various neurophysiological assays. This data is essential for designing experiments and understanding the potency of these compounds.
| Compound | Preparation | Assay | Target | Parameter | Value | Reference |
| Avermectin B1a | Radioligand Binding | Rat Cerebellar Granule Neurons | High-affinity KD | 5 nM | [9] | |
| Avermectin B1a | Radioligand Binding | Rat Cerebellar Granule Neurons | Low-affinity KD | 815 nM | [9] | |
| Avermectin B1a | 36Cl- Influx | Rat Cerebellar Granule Neurons | IC50 (inhibition) | 866 nM | [9] | |
| Ivermectin | Xenopus Oocytes expressing H. contortus GluClα3B | Two-Electrode Voltage Clamp | GluClα3B | EC50 | ~0.1 nM | [10] |
| L-Glutamate | Xenopus Oocytes expressing H. contortus GluClα3B | Two-Electrode Voltage Clamp | GluClα3B | EC50 | 27.6 ± 2.7 µM | [10] |
| This compound | Lethality Assay | C. elegans | Minimum Active Concentration (MAC) | 0.1 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound action on GluCl channels.
Caption: Experimental workflow for characterizing this compound using TEVC.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes
This protocol is ideal for studying the effects of this compound on specific ion channels, such as invertebrate GluCls, expressed in a controlled environment.[11][12][13][14]
a. Oocyte Preparation and cRNA Injection
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free oocyte Ringer's solution) for 1-2 hours with gentle agitation.
-
Wash the oocytes thoroughly with standard oocyte Ringer's 2 (OR2) solution.
-
Prepare cRNA encoding the target receptor subunits (e.g., GluCl α and β subunits) from linearized plasmid DNA using an in vitro transcription kit.
-
Inject each oocyte with 50 nL of the cRNA solution (e.g., 0.1-1 ng/nL) using a microinjection system.
-
Incubate the injected oocytes at 16-18°C for 2-5 days in OR2 solution supplemented with antibiotics to allow for receptor expression.
b. Electrophysiological Recording
-
Place an oocyte in the recording chamber continuously perfused with recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.[12][14]
-
Clamp the oocyte membrane potential to a holding potential of -60 mV to -80 mV.[15]
-
Establish a baseline current by perfusing the recording solution.
-
Apply L-glutamate at a concentration near its EC20 to elicit a control current.
-
To test for direct activation, apply varying concentrations of this compound alone.
-
To test for potentiation, co-apply the EC20 concentration of L-glutamate with varying concentrations of this compound.
-
Record the current responses using a suitable amplifier and data acquisition software.
c. Data Analysis
-
Measure the peak current amplitude for each application.
-
Construct dose-response curves by plotting the normalized current response against the logarithm of the this compound concentration.
-
Fit the curves with the Hill equation to determine the EC50 (for activation) or potentiation values.
Whole-Cell Patch-Clamp Assay in Cultured Neurons
This protocol is suitable for investigating the effects of this compound on native or heterologously expressed receptors in a neuronal context.[16][17][18][19][20]
a. Cell Preparation
-
Culture primary neurons (e.g., from invertebrates like Ascaris or Lymnaea, or mammalian cerebellar granule neurons for comparative studies) or a suitable cell line (e.g., HEK293) transfected with the target receptor subunits.
-
Plate the cells on glass coverslips suitable for microscopy and recording.
-
Allow the cells to adhere and grow for at least 24 hours before recording.
b. Electrophysiological Recording
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with an internal solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2).[18]
-
Approach a target cell with the pipette and apply slight positive pressure.
-
Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (gigaohm) seal.[19]
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[16][19]
-
Clamp the cell at a holding potential of -60 mV.
-
Apply agonists and this compound via a perfusion system as described in the TEVC protocol.
-
Record membrane currents using a patch-clamp amplifier and data acquisition software.
c. Data Analysis
-
Analyze the current responses as described for the TEVC assay to determine the effects of this compound on channel activation, potentiation, or inhibition.
-
Current-clamp experiments can also be performed to assess the compound's effect on the neuronal membrane potential and firing properties.
By following these detailed protocols, researchers can effectively characterize the neurophysiological impact of this compound, contributing to a deeper understanding of its mechanism of action and facilitating the development of novel anthelmintic and insecticidal agents.
References
- 1. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterization of ivermectin triple actions on Musca chloride channels gated by l-glutamic acid and γ-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AOP-Wiki [aopwiki.org]
- 4. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of avermectin B1a on the gamma-aminobutyric acidA receptor and chloride channels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avermectin B1a modulation of gamma-aminobutyric acid receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avermectin B1a irreversibly blocks postsynaptic potentials at the lobster neuromuscular junction by reducing muscle membrane resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. researchgate.net [researchgate.net]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. Patch Clamp Protocol [labome.com]
- 19. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 20. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Avermectin B1a Monosaccharide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1a monosaccharide is a key derivative of Avermectin B1a, a potent anthelmintic agent. The monosaccharide is formed by the selective hydrolysis of the terminal disaccharide unit of Avermectin B1a.[1] Understanding the proper preparation of stock solutions is critical for accurate and reproducible experimental results in research, drug discovery, and development settings. This document provides detailed protocols and data for the preparation of this compound stock solutions, ensuring their stability and effective use in various applications.
Physicochemical Properties and Solubility
This compound is a white solid with the chemical formula C₄₁H₆₀O₁₁ and a molecular weight of 728.9 g/mol .[1][2] Proper solubilization is crucial for its biological activity and accurate dosing in experimental setups.
Table 1: Solubility and Storage of this compound
| Parameter | Recommended Solvents | Storage Conditions (Solid) | Storage Conditions (in Solvent) |
| Value | Ethanol, Methanol, DMF, DMSO[1][2] | -20°C[1][2] | -80°C for up to 2 years; -20°C for up to 1 year[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 7.29 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 7.29 mg of powder, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[4]
-
-
Sterilization (Optional): If the stock solution is intended for use in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. This minimizes freeze-thaw cycles and protects the compound from light, which can cause degradation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
-
Preparation of Working Solutions
For most biological assays, the concentrated stock solution needs to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Serial Dilutions: It is recommended to perform serial dilutions to achieve the desired final concentration accurately.
-
Solvent Effects: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your experimental system, as high concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.
-
Fresh Preparation: It is best practice to prepare fresh working solutions from the stock solution for each experiment to ensure consistency and avoid degradation.
Stability and Handling
Avermectins are known to be sensitive to acidic conditions, oxidation, and light.[2]
-
pH: Avoid acidic conditions, as they can lead to further degradation of the monosaccharide to the aglycone.[2]
-
Light: Protect solutions from light by using amber vials or by wrapping tubes in aluminum foil.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquoting the stock solution is highly recommended to avoid this. Studies on other compounds stored in DMSO show no significant loss after multiple freeze-thaw cycles, but it remains a good practice to minimize them.[5]
-
Water Content in DMSO: While high concentrations of water in DMSO can affect the stability of some compounds, studies have shown that many compounds remain stable in DMSO containing up to 10% water when stored at 4°C.[6] However, for long-term storage of this compound, the use of anhydrous DMSO is recommended.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solution.
Factors Affecting Solution Stability
References
- 1. agscientific.com [agscientific.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avermectin B1a | Parasite | Antibiotic | TargetMol [targetmol.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Avermectin B1a Monosaccharide in Insecticide Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1a, a major component of the widely used insecticide and acaricide Abamectin, is a potent neurotoxin in invertebrates.[1][2] Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the target pest.[1][3] Avermectin B1a monosaccharide is a derivative of Avermectin B1a, formed by the hydrolysis of the terminal oleandrose (B1235672) sugar.[4][5] Notably, while this compound is a potent inhibitor of nematode larval development, it is reported to be devoid of the acute paralytic activity characteristic of its parent compound.[4][5] This key difference suggests a more nuanced role for the monosaccharide in insecticide resistance studies.
These application notes provide a comprehensive overview of the known biological activities of this compound and detailed protocols for studying insecticide resistance using the parent compound, Avermectin B1a, which can be adapted for the monosaccharide.
Application Notes
This compound: Biological Activity and Potential Applications in Resistance Studies
While research specifically detailing the application of this compound in insecticide resistance is limited, its known biological activities suggest potential specialized uses:
-
Studies of Larval Development and Metamorphosis: Given its potent inhibitory effect on nematode larval development, the monosaccharide could be a valuable tool for investigating resistance mechanisms that affect insect larval stages.[4] Resistance at this stage may involve mechanisms distinct from those conferring survival in adults.
-
De-coupling Paralytic Effects from Other Toxicological Endpoints: The lack of acute paralytic activity makes this compound a unique tool to study other potential toxicological effects of the avermectin core structure, independent of its direct action on GluCls.[4][5] This could include investigating sublethal effects on fecundity, fertility, or behavior in resistant and susceptible insect populations.
-
Investigating Metabolic and Transporter-Based Resistance: Insects may develop resistance through enhanced metabolism (e.g., via cytochrome P450s) or increased efflux of xenobiotics by ABC transporters.[6] this compound can be used to determine if these systems recognize and detoxify the core avermectin structure, even in the absence of the disaccharide moiety.
-
Negative Control in GluCl Binding Studies: In studies investigating target-site resistance in GluCls, the monosaccharide could serve as a useful negative or comparative control to probe the role of the sugar moieties in the binding and potentiation of the channel.
Quantitative Data for this compound
The available quantitative data on the biological activity of this compound is summarized below.
| Compound | Organism | Assay | Value | Reference |
| This compound | Caenorhabditis elegans | Lethality | 0.1 µM (Minimum Active Concentration) | [7] |
| This compound | Pachygrapsus crassipes (Shore crab) | Muscle Conductance | Stimulatory Effect | [7] |
Avermectin B1a (Parent Compound): Mechanism of Action and Resistance
The primary insecticidal activity of Avermectin B1a is mediated through its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][8]
-
Mechanism of Action: Avermectin B1a binds to an allosteric site on the GluCl, locking the channel in an open conformation.[8][9] This leads to a continuous influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the insect.[1][3]
-
Mechanisms of Insecticide Resistance:
-
Target-Site Insensitivity: Point mutations in the genes encoding GluCl subunits can reduce the binding affinity of Avermectin B1a, rendering the channels less sensitive to the insecticide.
-
Metabolic Resistance: Overexpression or increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs), can lead to rapid metabolism and detoxification of Avermectin B1a.[6]
-
Increased Efflux: Upregulation of ATP-binding cassette (ABC) transporters can increase the efflux of Avermectin B1a from target cells, reducing its intracellular concentration.[6]
-
Quantitative Data for Avermectin B1a (Parent Compound)
The following table summarizes key quantitative data related to the interaction of Avermectin B1a with its target sites.
| Compound | System | Assay | Value | Reference |
| Avermectin B1a | Rat Brain Neurons | GABA-gated Chloride Channel Binding | KD = 5 nM (high-affinity), 815 nM (low-affinity) | [10] |
| Avermectin B1a | Rat Brain Membranes | GABA Receptor Binding Stimulation | Increases detectable binding sites | [11] |
| Avermectin B1a | Rat Spinal Cord | Glycine (B1666218) Receptor Binding Inhibition | Ki = 1.3 µM (membranes), 3.6 µM (solubilized) | [12] |
Experimental Protocols
Protocol 1: Insecticide Bioassay for Susceptibility Testing (Vial Test Method)
This protocol is a standard method for determining the susceptibility of insects to a contact insecticide and can be adapted for both Avermectin B1a and its monosaccharide derivative.
Materials:
-
Technical grade Avermectin B1a or this compound
-
Acetone (B3395972) (analytical grade)
-
20 ml glass scintillation vials with screw caps (B75204)
-
Repeating pipette
-
Vial roller or hot dog roller (heating element turned off)
-
Test insects
-
Control insects (from a susceptible population)
-
Holding containers with food and water source
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of technical grade insecticide. Adjust for purity.
-
Dissolve the insecticide in acetone to prepare a stock solution of a known concentration (e.g., 1000 µg/ml).
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations to be tested. A minimum of 5-6 concentrations is recommended to generate a dose-response curve.
-
Prepare an acetone-only control.
-
-
Coating of Vials:
-
Pipette 0.5 ml of each insecticide dilution (and the acetone control) into separate, labeled 20 ml glass vials.
-
Place the vials on a roller and rotate them until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
-
Insect Exposure:
-
Introduce a known number of test insects (e.g., 10-20) into each vial.
-
Secure the caps (ensure they are not airtight to allow for air circulation).
-
Place the vials in an upright position at a constant temperature and humidity.
-
-
Mortality Assessment:
-
Assess insect mortality at a predetermined time point (e.g., 24, 48, or 72 hours), which may need to be optimized for the specific insect species and compound.
-
Mortality is typically defined as the inability of the insect to make a coordinated movement when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the mortality data using probit analysis to determine the lethal concentration that kills 50% of the test population (LC50).
-
The resistance ratio (RR) can be calculated by dividing the LC50 of the field or resistant population by the LC50 of a known susceptible population.
-
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
This protocol uses synergists to inhibit specific classes of detoxification enzymes, thereby implicating them in resistance if the toxicity of the insecticide increases.
Materials:
-
As per Protocol 1
-
Synergists:
-
Piperonyl butoxide (PBO) - inhibits P450s
-
S,S,S-tributyl phosphorotrithioate (DEF) - inhibits esterases
-
Diethyl maleate (B1232345) (DEM) - inhibits GSTs
-
Procedure:
-
Determine Sub-lethal Synergist Dose:
-
Conduct a preliminary bioassay with the synergist alone to determine the highest concentration that causes minimal or no mortality to the test insects.
-
-
Synergist Pre-treatment:
-
Expose the insects to the pre-determined sub-lethal dose of the synergist for a specific period (e.g., 1-4 hours) before insecticide exposure. This can be done by coating a vial with the synergist.
-
-
Insecticide Exposure:
-
Transfer the synergist-pre-treated insects to vials coated with Avermectin B1a (or its monosaccharide) as described in Protocol 1.
-
Include controls with insecticide alone, synergist alone, and acetone alone.
-
-
Data Analysis:
-
Calculate the LC50 for the insecticide in the presence and absence of the synergist.
-
The Synergism Ratio (SR) is calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide plus the synergist. An SR value significantly greater than 1 suggests the involvement of the inhibited enzyme class in resistance.
-
Visualizations
Caption: Signaling pathway of Avermectin B1a at the glutamate-gated chloride channel.
Caption: Experimental workflow for insecticide resistance studies.
Caption: Mechanisms of resistance to Avermectin B1a in insects.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AOP-Wiki [aopwiki.org]
- 4. agscientific.com [agscientific.com]
- 5. This compound | ABO [abo.com.pl]
- 6. Potential metabolic resistance mechanisms to ivermectin in Anopheles gambiae: a synergist bioassay study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avermectin B1a modulation of gamma-aminobutyric acid receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avermectin B1a inhibits the binding of strychnine to the glycine receptor of rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Avermectin B1a Monosaccharide
Welcome to the technical support center for the synthesis of Avermectin (B7782182) B1a monosaccharide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of Avermectin B1a monosaccharide. The issues are categorized by the synthetic stage.
Category 1: Synthesis of L-Oleandrose Donor
Question 1: I am experiencing low yields in the synthesis of the L-oleandrose donor from L-rhamnose. What are the potential causes and solutions?
Answer: Low yields in L-oleandrose synthesis can stem from several factors. A common starting material is L-rhamnose, and the synthetic route often involves the formation of an L-rhamnal intermediate.[1]
Potential Causes:
-
Inefficient Glycal Formation: The initial conversion of L-rhamnose to L-rhamnal can be a critical step. Incomplete reaction or side product formation will lower the overall yield.
-
Suboptimal Methylation: The selective methylation at the 3-hydroxyl group is crucial. Non-selective methylation will lead to a mixture of products that are difficult to separate.
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Poor Hydration Stereoselectivity: The final hydration of the glycal to introduce the C2-hydroxyl group can result in a mixture of diastereomers if not properly controlled.
Troubleshooting & Solutions:
| Problem | Recommended Action | Expected Outcome |
| Low yield of L-rhamnal | Utilize an improved Fischer-Zach reaction for the preparation of the glycal from L-rhamnose.[1] | Increased yield and purity of the L-rhamnal intermediate. |
| Non-selective methylation | Employ stannylene-mediated selective methylation to direct the reaction to the desired hydroxyl group.[1] | Higher regioselectivity and reduced formation of isomeric byproducts. |
| Mixture of diastereomers upon hydration | Optimize the hydration conditions to favor the desired stereochemistry. | Improved diastereomeric ratio and simplified purification. |
A generalized workflow for troubleshooting L-oleandrose synthesis is outlined below.
Caption: Troubleshooting workflow for the chemical synthesis of the L-oleandrose donor.
Category 2: Glycosylation of Avermectin Aglycone
Question 2: My glycosylation reaction of the Avermectin B1a aglycone with the L-oleandrose donor is resulting in a low yield of the desired monosaccharide product. How can I improve this?
Answer: The glycosylation of the complex Avermectin B1a aglycone is a challenging step. Low yields can be attributed to several factors related to the reactivity of both the aglycone and the oleandrose donor.
Potential Causes:
-
Steric Hindrance: The C13 hydroxyl group of the Avermectin aglycone is sterically hindered, which can impede the approach of the glycosyl donor.
-
Aglycone Instability: The Avermectin aglycone can be sensitive to certain Lewis acids and bases used to promote the glycosylation, leading to degradation.
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Poor Donor Reactivity: The chosen protecting groups on the oleandrose donor may reduce its reactivity, or the leaving group may not be sufficiently labile.
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Anomeric Selectivity: Formation of the undesired β-glycoside instead of the desired α-glycoside will lower the yield of the target compound.
Troubleshooting & Solutions:
| Problem | Recommended Action | Expected Outcome |
| Low reaction conversion | Screen a variety of glycosylation promoters to find one that is effective at a lower temperature to minimize aglycone degradation. | Increased conversion to the glycosylated product with fewer degradation byproducts. |
| Aglycone degradation | Avoid harsh Lewis acids. Consider milder activation methods, such as photoredox catalysis with an appropriate photocatalyst like Eosin Y.[2] | Preservation of the Avermectin aglycone structure and improved overall yield. |
| Low α-selectivity | The choice of protecting groups on the oleandrose donor and the reaction solvent can influence the stereochemical outcome. A participating protecting group at C2 of the donor can favor β-glycosylation, so a non-participating group is preferred for α-selectivity. | An improved α:β ratio, leading to a higher yield of the desired this compound. |
| Difficult purification | If the reaction produces a mixture of α and β anomers, optimize the chromatographic separation method. Reversed-phase HPLC is often effective. | Isolation of the pure α-anomer of this compound. |
The logical flow for optimizing the glycosylation reaction is depicted below.
Caption: Logical workflow for troubleshooting the glycosylation of Avermectin B1a aglycone.
Frequently Asked Questions (FAQs)
Q1: What is the importance of protecting groups in the synthesis of this compound?
A1: Protecting groups are essential for achieving selectivity and preventing unwanted side reactions. In the context of this compound synthesis, they serve two primary purposes:
-
On the Avermectin Aglycone: The aglycone has multiple hydroxyl groups. To ensure glycosylation occurs specifically at the desired C13 position, other hydroxyl groups may need to be protected.
-
On the L-Oleandrose Donor: Protecting groups on the sugar donor are crucial for controlling its reactivity and influencing the stereochemical outcome of the glycosylation (α vs. β anomer). The choice of protecting group at the C2 position is particularly important for controlling anomeric selectivity.
Q2: How can I purify the final this compound product?
A2: Purification is typically achieved through chromatographic techniques. Given the complexity of the reaction mixture, which may contain unreacted aglycone, the glycosyl donor, and both α and β anomers of the product, a high-resolution method is required. Reversed-phase high-performance liquid chromatography (HPLC) is often the method of choice. A gradient of solvents, such as acetonitrile (B52724) and water, is commonly used to elute the different components from a C18 column.[3][4]
Q3: What analytical techniques are suitable for characterizing the this compound and confirming its structure?
A3: A combination of analytical techniques is necessary for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample and to separate it from other components.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the monosaccharide to the aglycone. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure, including the stereochemistry of the glycosidic bond. The coupling constants of the anomeric proton in the ¹H NMR spectrum can help distinguish between the α and β anomers.
Q4: Can enzymatic methods be used for the synthesis of this compound?
A4: Yes, enzymatic methods offer an alternative to chemical synthesis. A glycosyltransferase enzyme can catalyze the transfer of a sugar moiety from an activated sugar donor (like UDP-oleandrose) to the Avermectin aglycone. This approach can offer high regioselectivity and stereoselectivity under mild reaction conditions. However, the availability and efficiency of a suitable glycosyltransferase for this specific transformation can be a limiting factor.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Glycosylation of Avermectin B1a Aglycone
This is a generalized protocol and may require optimization for specific substrates and reaction scales.
Materials:
-
Avermectin B1a aglycone
-
Protected L-oleandrose donor (e.g., a thioglycoside)
-
Glycosylation promoter (e.g., N-iodosuccinimide/triflic acid)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Molecular sieves (4 Å)
-
Quenching solution (e.g., saturated sodium thiosulfate)
-
Workup and purification solvents (e.g., ethyl acetate, brine, saturated sodium bicarbonate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the Avermectin B1a aglycone, the L-oleandrose donor, and freshly activated molecular sieves.
-
Dissolve the solids in anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the glycosylation promoter portion-wise over a period of 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through celite to remove molecular sieves.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the this compound.
Protocol 2: Deprotection of the Glycosylated Product
This protocol is for the removal of common protecting groups like silyl (B83357) ethers or esters and will vary depending on the specific groups used.
Materials:
-
Protected this compound
-
Deprotection reagent (e.g., trifluoroacetic acid for acid-labile groups, or a fluoride (B91410) source like TBAF for silyl ethers)
-
Appropriate solvent (e.g., DCM for acid deprotection, THF for fluoride deprotection)
-
Quenching/workup solutions
Procedure:
-
Dissolve the protected this compound in the appropriate solvent in a suitable flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the deprotection reagent dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the deprotection reagent (e.g., by adding a saturated sodium bicarbonate solution for acid deprotection).
-
Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected this compound by column chromatography or preparative HPLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of α-Selective Glycosylation with L-Oleandral and Its Application to the Total Synthesis of Oleandrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Directed evolution of glycosyltransferase for enhanced efficiency of avermectin glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avermectin B1a Monosaccharide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Avermectin (B7782182) B1a monosaccharide.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of Avermectin B1a monosaccharide, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
Problem: Poor Resolution or Co-elution of Peaks
Possible Causes and Solutions
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A slight modification can significantly impact resolution. Consider using a gradient elution to better separate compounds with different polarities.[1] |
| Incorrect Column Selection | Ensure the column chemistry is suitable. A C18 column is commonly used for Avermectin B1a and its derivatives.[1][2] For complex mixtures, a high-resolution column with a smaller particle size (e.g., < 3 µm) may be necessary. |
| Suboptimal Flow Rate | Optimize the flow rate. A lower flow rate generally increases resolution but also increases run time. Perform a flow rate optimization study to find the best balance. |
| Temperature Fluctuations | Maintain a constant column temperature using a column oven. Temperature variations can cause shifts in retention times and affect resolution. A common operating temperature is 45°C.[1] |
| Presence of Isomeric Impurities | The 8,9-Z isomer of Avermectin B1a is a common photoproduct that can be difficult to separate.[1] Specific gradient conditions may be required to resolve these isomers. Protecting samples from light is crucial. |
Problem: Low Yield of this compound
Possible Causes and Solutions
| Cause | Solution |
| Incomplete Hydrolysis of Avermectin B1a | If preparing the monosaccharide from the parent compound, ensure complete acid-catalyzed hydrolysis. Monitor the reaction progress using analytical HPLC. The reaction is typically performed using a mild acid like hydrochloric acid.[1] |
| Degradation of the Target Compound | Avermectins are sensitive to strong acids and bases, as well as UV light.[1] Avoid harsh pH conditions and protect all solutions from light. It is recommended to store avermectins at 2-8°C with protection from humidity and light.[1] |
| Poor Extraction Efficiency | Optimize the extraction solvent and procedure. A mixture of acetonitrile and water is often used for initial extraction from a fermentation broth or other matrices.[3] Solid-phase extraction (SPE) can be employed for sample cleanup and concentration prior to HPLC.[4] |
| Losses During Solvent Evaporation | If fractions are collected and the solvent is evaporated, perform this step at a low temperature under vacuum to prevent degradation of the heat-sensitive this compound. |
Problem: Tailing or Broad Peaks in HPLC Chromatogram
Possible Causes and Solutions
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak asymmetry. |
| Secondary Interactions with Column Packing | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte. Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use an end-capped column. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. Ensure the mobile phase pH is within the stable range for the column. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume to minimize peak distortion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Besides the parent Avermectin B1a, you can expect to find other avermectin derivatives such as Avermectin B1b monosaccharide, the aglycone of Avermectin B1a (formed by the loss of both sugar units), and various degradation products.[1] Common degradation products include the 8,9-Z isomer, 2-epimer, and oxidation products like 8a-OH B1a.[1]
Q2: What is the optimal pH for the mobile phase during HPLC purification?
A2: Avermectins are most stable under neutral to mildly acidic conditions. While a specific optimal pH can depend on the exact method, a study successfully used a mobile phase with a pH of 9.5 for analytical separation of degradation products.[1] However, for preparative purification, it is generally advisable to stay within a pH range of 3 to 7 to ensure the stability of the silica-based column and the analyte.
Q3: How can I improve the recovery of this compound from a complex matrix like a fermentation broth?
A3: A multi-step approach is often necessary. Start with a liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or a mixture of acetonitrile and water.[3][4] This can be followed by a solid-phase extraction (SPE) cleanup step to remove more polar and non-polar impurities.[4] C18 or aminopropyl-bonded silica (B1680970) are common SPE sorbents for this purpose.
Q4: What are the ideal storage conditions for purified this compound?
A4: this compound should be stored at -20°C as a solid or in a suitable solvent like ethanol, methanol, DMF, or DMSO.[5] It is crucial to protect it from light and moisture to prevent degradation.
Q5: What analytical techniques are best for confirming the purity and identity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 245 nm) is the standard method for purity assessment.[1] For identity confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective, as it provides molecular weight information.[1] For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[1]
Experimental Protocols
Protocol 1: Generation and Preparative HPLC Purification of this compound
This protocol is adapted from a forced degradation study to generate and isolate this compound.[1]
1. Generation of this compound: a. Dissolve 1.0 g of Avermectin B1a in 100 mL of acetonitrile (ACN). b. Add 100 mL of 0.5 M Hydrochloric Acid (HCl). c. Stir the solution at room temperature for 24 hours to facilitate hydrolysis. d. Neutralize the solution by adding 100 mL of 0.5 M Sodium Hydroxide (NaOH). e. Add an additional 100 mL of ACN to ensure the components remain in solution.
2. Preparative HPLC Purification:
-
Column: Ultimate AQ-C18, 250 x 70 mm, 10 µm particle size.
-
Mobile Phase A (MPA): 10 mM Ammonium Acetate (NH₄OAc) in Water.
-
Mobile Phase B (MPB): Acetonitrile (ACN).
-
Flow Rate: 200 mL/min.
-
Gradient:
-
0 min: 55% MPB
-
41 min: 77% MPB
-
42 min: 100% MPB
-
47 min: 100% MPB
-
-
Detection: UV at 245 nm.
-
Procedure: a. Equilibrate the column with the initial mobile phase composition. b. Inject the prepared sample onto the column. c. Collect fractions based on the chromatogram peaks corresponding to this compound. d. Analyze the collected fractions using analytical HPLC to confirm purity. e. Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol is suitable for determining the purity of this compound fractions.[1]
-
Column: ACE UltraCore 2.5 Super C18, 150 x 4.6 mm, 2.5 µm particle size.
-
Mobile Phase A (MPA): 5 mM Ammonium Acetate (NH₄OAc), pH 9.5.
-
Mobile Phase B (MPB): Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).
-
Flow Rate: 1.6 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 15 µL.
-
Detection: UV at 245 nm.
-
Gradient: A suitable gradient should be developed to separate the monosaccharide from the parent compound and other impurities. A starting point could be a linear gradient from 50% to 100% MPB over 15-20 minutes.
Visual Diagrams
Caption: A typical workflow for the purification of this compound.
References
Avermectin B1a monosaccharide solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the solubility challenges associated with Avermectin (B7782182) B1a monosaccharide. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
1. What is Avermectin B1a monosaccharide and why is its solubility a concern?
This compound is a derivative of Avermectin B1a, a potent macrocyclic lactone with anthelmintic and insecticidal properties. It is formed by the selective hydrolysis of the terminal disaccharide of Avermectin B1a[1]. Like its parent compound, this compound is a large, lipophilic molecule, which results in poor aqueous solubility. This low water solubility can significantly hinder its handling in experimental settings, formulation development, and can lead to poor bioavailability in biological systems[2].
2. What are the general solubility characteristics of this compound?
This compound is generally soluble in polar organic solvents but has very limited solubility in aqueous solutions.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Methanol (B129727) | Soluble | [4] |
| Water | Poorly soluble | [2] |
3. How can I prepare a stock solution of this compound?
Due to its poor aqueous solubility, stock solutions should be prepared in an appropriate organic solvent. DMSO is a common choice for in vitro experiments.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: ~728.9 g/mol ), you would need 0.729 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation is observed[5].
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
4. What are the common methods to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to improve the aqueous solubility and dissolution rate of poorly soluble compounds like this compound. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution. Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP)[2][6][7].
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility. However, the effect of pH on the solubility of the relatively neutral this compound is likely to be minimal, though stability can be affected[5].
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous experimental buffer.
This is a common issue due to the compound's hydrophobic nature.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent results in biological assays.
Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent experimental outcomes.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution is free of precipitate. If necessary, gently warm and vortex before use.
-
Optimize Dilution Method: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vortexing the buffer to ensure rapid and uniform dispersion.
-
Incorporate a Surfactant: The addition of a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.1-0.5%), to your final assay medium can help maintain the solubility of the compound[5][8].
-
Consider a Formulation Approach: For in vivo studies or cell-based assays requiring higher concentrations, using a formulation like a solid dispersion can provide more consistent and reliable results.
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
This method is suitable for heat-sensitive compounds and involves dissolving the drug and a carrier in a common solvent, followed by evaporation of the solvent[2][9].
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:10 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator at room temperature, protected from light and moisture.
Workflow for Solid Dispersion Preparation
Caption: Workflow for the solvent evaporation method.
Protocol 2: Determination of this compound Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound[10][11][12].
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent (e.g., methanol) and quantify the concentration of this compound using a validated HPLC method.
HPLC Method for Quantification (Representative)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often used for avermectins[13].
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 245 nm[14]
-
Quantification: Use a calibration curve prepared from standard solutions of this compound of known concentrations.
Shake-Flask Method Workflow
Caption: Workflow for the shake-flask solubility assay.
Stability Considerations
Avermectins are known to be susceptible to degradation under certain conditions. Avermectin B1a can degrade under acidic, alkaline, oxidative, and photolytic stress[8][15]. The monosaccharide derivative is a known degradation product under acidic conditions[8][16]. Therefore, it is crucial to consider the stability of this compound in your experimental design.
-
pH: Avoid strongly acidic or alkaline conditions if prolonged incubation is required.
-
Light: Protect solutions from direct light to prevent photodegradation.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and minimize exposure to high temperatures during experiments.
By understanding the solubility challenges and implementing the appropriate strategies outlined in this guide, researchers can achieve more reliable and reproducible results in their studies involving this compound.
References
- 1. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. japsonline.com [japsonline.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. tandfonline.com [tandfonline.com]
- 9. iosrphr.org [iosrphr.org]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. tandfonline.com [tandfonline.com]
- 14. HPLC assay for avermectin B1a and its two photoisomers using a photo diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. fao.org [fao.org]
preventing degradation of Avermectin B1a monosaccharide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Avermectin B1a monosaccharide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Avermectin B1a?
This compound is a primary degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit under acidic conditions.[1][2] While it retains some biological activity, its properties and stability profile differ from the parent compound.
Q2: What are the primary factors that cause the degradation of this compound in solution?
Like its parent compound, this compound is susceptible to degradation under several conditions:
-
pH: It is more stable in acidic to neutral conditions and degrades in alkaline (basic) solutions.[3][4]
-
Temperature: Elevated temperatures accelerate the degradation process.[3]
-
Light: Exposure to light, particularly UV radiation, can cause isomerization and other forms of degradation.[2][3]
-
Oxidation: The molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[2][5]
Q3: What are the recommended storage conditions for this compound solutions?
To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: For long-term storage (months), -20°C to -80°C is recommended. For short-term storage (days to weeks), 2-8°C can be acceptable.[5]
-
Light: Solutions should always be protected from light by using amber vials or by wrapping the container with aluminum foil.[2]
-
Atmosphere: While not always necessary for short-term use, for long-term storage, purging the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in a variety of organic solvents, including:
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
For experiments involving aqueous solutions, it is best to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use.
Q5: Can I use antioxidants to prevent the degradation of this compound in my solutions?
Yes, the use of antioxidants can help to mitigate oxidative degradation. Common antioxidants used for related compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate. It is recommended to test a small amount of your solution with the chosen antioxidant to ensure compatibility and effectiveness.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in solution. | Degradation due to improper storage (temperature, light exposure). | Store stock solutions at -20°C or -80°C and protect from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Degradation due to inappropriate pH of the aqueous buffer. | Ensure the pH of the final aqueous solution is neutral to slightly acidic (pH 5-7). Avoid alkaline conditions (pH > 7). | |
| Precipitation of the compound upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low and does not affect the experiment. Consider using a surfactant or co-solvent if precipitation persists. |
| Inconsistent results between experiments. | Degradation of the compound during the experiment. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the working solution to light and elevated temperatures. |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV. | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Compare the chromatogram with a freshly prepared standard. Refer to the degradation pathway diagram to tentatively identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
Data Presentation
| Stress Condition | Parameters | Major Degradation Products of Avermectin B1a |
| Acidic Hydrolysis | 0.05 M HCl, 5 hours | Monosaccharide B1a, Aglycone B1a[1][2] |
| Alkaline Hydrolysis | 0.025 M NaOH, 1 hour | 2-epimer B1a[2] |
| Oxidative | 5% H₂O₂, 21 hours | 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a[5] |
| Thermal | 80°C, 1 day (solution) | Various degradation products[3] |
| Photolytic | 1.10 W/m², 8 hours (solution) | 8,9-Z-B1a (isomer)[2][5] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary, but should be minimized.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a sealed vial of the sample solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a clear vial of the sample solution to a light source (e.g., a photostability chamber with a UV lamp) for a defined period. A control sample should be wrapped in foil to exclude light.
-
-
Time Points: For each condition, take samples at various time points to observe the progression of degradation.
-
Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point and identify the major degradation products.
Protocol 3: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., ACE UltraCore 2.5 SuperC18, 150 x 4.6 mm, 2.5 µm particle size).[1]
-
Mobile Phase A: 5 mM Ammonium Acetate in water (pH adjusted to a suitable value, e.g., 6.5).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Elution: A gradient program should be optimized to separate all degradation products from the parent peak. A starting point could be a linear gradient from 60% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples (from the forced degradation study or other experiments).
-
Record the chromatograms and integrate the peak areas.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
References
Technical Support Center: Troubleshooting Avermectin B1a Monosaccharide HPLC Analysis
This guide provides answers to frequently asked questions regarding HPLC peak tailing encountered during the analysis of Avermectin B1a monosaccharide.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for this compound on my C18 column. What are the most likely causes?
Peak tailing for a large, polar molecule like this compound is often a multifactorial issue. The most common causes stem from secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.
Primary causes include:
-
Secondary Silanol (B1196071) Interactions: this compound has multiple hydroxyl (-OH) groups. These polar functional groups can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18). This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[1][2][3]
-
Mobile Phase pH Issues: While this compound is a largely neutral molecule, the mobile phase pH can still influence the ionization state of the residual silanol groups on the column. At a mid-range pH, these silanols can become ionized and interact more strongly with the analyte.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][4] Large molecules like this compound may have a lower loading capacity on the column.
-
Extra-Column Volume (Dead Volume): Peak broadening and tailing can be caused by excessive volume within the HPLC system outside of the column, such as in tubing, fittings, and the detector flow cell.[4][5] This is especially noticeable with high-efficiency columns.
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the sample band, leading to tailing for all peaks in the chromatogram.[1][2]
Q2: How can I diagnose the specific cause of the peak tailing I'm observing?
A systematic approach is the best way to identify the root cause. The following troubleshooting workflow can help you pinpoint the issue.
Troubleshooting Workflow
Q3: What specific experimental parameters can I change to reduce peak tailing from silanol interactions?
To mitigate secondary interactions with silanol groups, you can modify your column chemistry or mobile phase composition.
Parameter Adjustments to Reduce Silanol Interactions
| Parameter | Recommended Change | Rationale |
| Column Type | Use a modern, high-purity, end-capped C18 column. | End-capping chemically converts many reactive silanol groups into less polar surfaces, significantly reducing secondary interactions with polar analytes like this compound.[1][2] |
| Mobile Phase pH | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). | Lowering the mobile phase pH (to ~2-3) protonates the residual silanol groups (Si-OH), preventing them from becoming ionized (SiO-) and interacting with the polar groups of your analyte.[2][4] |
| Buffer Concentration | If using a buffer, ensure its concentration is adequate (e.g., 10-25 mM). | A sufficient buffer concentration helps maintain a stable pH across the column, which is crucial for consistent interactions and good peak shape.[1][4] |
| Temperature | Increase the column temperature (e.g., to 35-45 °C). | Higher temperatures can improve mass transfer and reduce the strength of secondary interactions, sometimes leading to sharper peaks. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to determine the optimal mobile phase pH to minimize peak tailing by suppressing silanol group ionization.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Prepare a separate set of mobile phases without the acidic modifier for comparison.
-
-
HPLC Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Gradient: A typical gradient might be 50% B to 95% B over 15 minutes.
-
-
Procedure:
-
Equilibrate the system with the mobile phase without formic acid.
-
Inject a standard solution of this compound and record the chromatogram.
-
Thoroughly flush the system and equilibrate with the mobile phase with 0.1% formic acid.
-
Re-inject the standard solution and record the chromatogram.
-
-
Analysis:
-
Compare the peak tailing factor (Tf) or asymmetry factor (As) from both runs. A significant reduction in tailing with the acidic mobile phase points to silanol interactions as the primary cause.
-
Protocol 2: Column Overload Test
This protocol is designed to quickly assess if the observed peak tailing is due to injecting too high a concentration of the analyte.
Methodology:
-
Prepare Samples:
-
Prepare your standard working solution of this compound.
-
Prepare a second solution that is a 1:10 dilution of the first.
-
-
HPLC Conditions:
-
Use your established HPLC method.
-
-
Procedure:
-
Inject the standard working solution and record the chromatogram.
-
Inject the 1:10 diluted solution and record the chromatogram.
-
-
Analysis:
Visualization of Key Relationships
Silanol Interaction Pathway
This diagram illustrates how this compound can interact with both the C18 stationary phase and residual silanol groups, leading to peak tailing.
References
minimizing off-target effects of Avermectin B1a monosaccharide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avermectin (B7782182) B1a monosaccharide. The focus is on minimizing off-target effects and providing clear experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Avermectin B1a monosaccharide.
Issue 1: High cytotoxicity observed in non-target mammalian cells.
-
Possible Cause 1: Off-target binding to mammalian GABAa receptors.
-
Troubleshooting Tip: Avermectin B1a, the parent compound of the monosaccharide, is known to bind to mammalian GABAa receptors, which can lead to cytotoxicity.[1] It is plausible that the monosaccharide derivative retains some affinity for these receptors. To assess this, perform a competitive radioligand binding assay to determine the binding affinity of your this compound preparation to mammalian GABAa receptors.
-
Experimental Protocol: See "Radioligand Binding Assay for GABAa Receptors" below.
-
-
Possible Cause 2: Non-specific membrane perturbation.
-
Troubleshooting Tip: Hydrophobic compounds like avermectins can interfere with cell viability assays by causing non-specific membrane disruption.[2] Consider using a panel of cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, ATP levels) to confirm that the observed effect is not an artifact of a single assay type.[2][3]
-
Experimental Protocol: See "Cytotoxicity Assessment using MTT Assay" and consider complementary assays like LDH release or ATP-based assays.[4][5][6][7][8]
-
-
Possible Cause 3: Induction of apoptosis through other pathways.
-
Troubleshooting Tip: Avermectin B1a has been shown to induce apoptosis by blocking the interaction between MCM6 and CDT1 proteins, which is crucial for DNA replication licensing.[1][9] This leads to cell cycle arrest and apoptosis.[1] To investigate this, you can perform cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining).
-
Experimental Protocol: Standard protocols for flow cytometry-based cell cycle analysis and apoptosis detection should be followed.
-
Issue 2: Inconsistent results in electrophysiological recordings.
-
Possible Cause 1: Poor seal formation in patch-clamp experiments.
-
Troubleshooting Tip: Achieving a high-resistance seal is critical for accurate whole-cell patch-clamp recordings.[10][11][12] Ensure optimal cell health, use high-quality borosilicate glass for pipettes, and polish the pipette tips. The internal and external solutions must be correctly prepared and filtered.
-
Experimental Protocol: See "Whole-Cell Patch Clamp Recording of GABAa Receptors" for solution compositions and a general protocol.
-
-
Possible Cause 2: Concentration-dependent dual effects of the compound.
-
Troubleshooting Tip: Avermectin B1a can have both activating and inhibiting effects on GABA-gated chloride channels depending on the concentration.[13] It is crucial to perform dose-response experiments over a wide concentration range to fully characterize the effect of the monosaccharide on ion channel function.
-
Experimental Protocol: See "Whole-Cell Patch Clamp Recording of GABAa Receptors".
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: The primary on-target effect of Avermectin B1a and its derivatives is the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of parasites.[14] The primary off-target concern in mammalian systems is the interaction with GABAa receptors, which are structurally similar to the invertebrate target.[14] This can lead to neurotoxicity. Additionally, avermectins have been reported to induce cytotoxicity in mammalian cells through mechanisms such as interfering with DNA replication licensing.[1][9]
Q2: How does the activity of this compound compare to the parent disaccharide, Avermectin B1a?
A2: this compound is an active anthelmintic agent. While direct comparative studies on off-target effects are limited, the removal of one sugar moiety may alter its binding affinity to both on- and off-target receptors. It is essential to empirically determine the therapeutic index and off-target profile of the monosaccharide in your experimental system.
Q3: What strategies can be employed to minimize the off-target effects of this compound?
A3:
-
Chemical Modification: While specific modifications for the monosaccharide are not widely published, derivatization of the avermectin core to improve selectivity for invertebrate over mammalian receptors is a potential strategy.[15]
-
Targeted Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can reduce systemic toxicity and potentially enhance delivery to the target site.[14][16][17][18][19][20][21] Liposomal formulations of ivermectin have been shown to reduce cytotoxicity.[19][20]
-
P-glycoprotein (P-gp) Interaction: Avermectins are substrates of the P-gp efflux pump, which limits their entry into the brain.[13][22][23] However, avermectins can also modulate P-gp expression and activity.[22][24][25] Understanding the interaction of the monosaccharide with P-gp is crucial when designing experiments, especially those involving the central nervous system.
Q4: Which cell viability assays are recommended for assessing the cytotoxicity of this compound?
A4: Due to the hydrophobic nature of avermectins, which can interfere with certain assays, it is recommended to use a multi-assay approach.[2]
-
LDH Release Assay: Measures membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo): Quantify cellular ATP levels as an indicator of viability.[4]
Quantitative Data Summary
Table 1: Binding Affinities of Avermectin B1a at Mammalian GABAa Receptors
| Ligand | Receptor/System | Binding Parameter | Value | Reference |
| Avermectin B1a | Rat Cerebellar Granule Neurons | KD (High-affinity site) | 5 nM | [13] |
| Avermectin B1a | Rat Cerebellar Granule Neurons | KD (Low-affinity site) | 815 nM | [13] |
| Avermectin B1a | Rat Spinal Cord Glycine Receptor | Ki (vs. Strychnine) | 1.3 µM (membranes) | [26] |
| Avermectin B1a | Rat Spinal Cord Glycine Receptor | Ki (vs. Strychnine) | 3.6 µM (solubilized) | [26] |
Table 2: Cytotoxicity of Avermectin B1a in Mammalian Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Avermectin B1a | Mouse Embryonic Fibroblasts (MEF) | Proliferation | IC50 | 15.1 µM | [1] |
| Avermectin B1a | Human Colon Cancer (HCT-116) | MTT | IC50 (72h) | 30 µM | [27] |
Experimental Protocols
Radioligand Binding Assay for GABAa Receptors
This protocol is adapted from standard methods for measuring binding to GABAa receptors and can be used to assess the affinity of this compound.[3][26][28][29]
1. Membrane Preparation:
- Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
- Centrifuge at 1,000 x g for 10 min at 4°C.
- Centrifuge the supernatant at 100,000 x g for 30 min at 4°C.
- Wash the pellet multiple times with binding buffer (50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
- Resuspend the final pellet in binding buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation (50-100 µg protein), a known concentration of a radioligand for the GABAa receptor (e.g., [3H]muscimol), and varying concentrations of this compound.
- For non-specific binding, add a high concentration of a known GABAa receptor agonist (e.g., GABA).
- Incubate at 4°C for 60-90 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Recording of GABAa Receptors
This protocol provides a general framework for assessing the functional effects of this compound on GABAa receptors in cultured neurons or heterologous expression systems.[10][11][12][30][31]
1. Cell Preparation:
- Plate cells (e.g., primary neurons or HEK293 cells expressing GABAa receptors) on coverslips 24-48 hours before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
3. Recording:
- Place a coverslip in the recording chamber and perfuse with external solution.
- Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
- Approach a cell and form a gigaohm seal.
- Rupture the membrane to achieve whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply GABA or a GABAa receptor agonist to elicit a baseline current.
- Co-apply varying concentrations of this compound with the agonist to determine its effect on the current.
4. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
- Construct a dose-response curve to determine the EC50 or IC50 of this compound.
Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[4][5][6][7][8]
1. Cell Plating:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control.
3. MTT Addition:
- Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
4. Solubilization:
- Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate cell viability as a percentage of the vehicle control.
- Determine the IC50 value from the dose-response curve.
Visualizations
References
- 1. Pesticide avermectin B1a exerts cytotoxicity by blocking the interaction between mini-chromosome maintenance 6 protein (MCM6) and chromatin licensing and DNA replication factor 1 (CDT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. d-nb.info [d-nb.info]
- 17. A novel sustained-release nano powder formulation for avermectin [journal.buct.edu.cn]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Liposomal Systems as Nanocarriers for the Antiviral Agent Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Co-assembly of nanopesticides of abamectin B1a and imidacloprid against Ditylenchus destructor - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 22. Avermectin induces P-glycoprotein expression in S2 cells via the calcium/calmodulin/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Potential impact of ABCB1 (p-glycoprotein) polymorphisms on avermectin toxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. go.drugbank.com [go.drugbank.com]
- 26. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. PDSP - GABA [kidbdev.med.unc.edu]
- 30. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. moleculardevices.com [moleculardevices.com]
identifying and characterizing Avermectin B1a monosaccharide degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Avermectin (B7782182) B1a monosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Avermectin B1a monosaccharide?
A1: Under various stress conditions, Avermectin B1a can degrade into several products. The most frequently identified degradation products include monosaccharide B1a, 8a-OH B1a, 26-epimer B1a, and 2-epimer B1a.[1][2][3] Under photolytic conditions, the 8,9-Z isomer is a common photodegradation product.[3][4]
Q2: What analytical techniques are most suitable for identifying and quantifying Avermectin B1a and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common and effective technique.[3][5] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantification.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the structural elucidation of unknown degradation products.[1][2][3]
Q3: What are the optimal storage conditions to minimize the degradation of Avermectin B1a?
A3: To minimize degradation, Avermectin B1a and its solutions should be stored at low temperatures (typically -20°C for short-term and -80°C for long-term) and protected from light.[7][8] It is also advisable to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.[8][9]
Q4: How does pH affect the stability of Avermectin B1a?
A4: Avermectin B1a is susceptible to degradation under both acidic and alkaline conditions.[1][3] Alkaline conditions can lead to epimerization at the C-2 position, forming 2-epimer B1a.[3] Acidic conditions can also promote degradation.[3] Therefore, it is crucial to control the pH of solutions during analysis and storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound degradation.
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Replace the HPLC column. 2. Ensure the mobile phase pH is within the stability range of Avermectin B1a and its degradation products. 3. Reduce the injection volume or sample concentration.[9] |
| Inconsistent or non-reproducible results. | 1. Degradation of the compound during the experiment. 2. Inaccurate solution preparation. 3. Fluctuation in instrument conditions (e.g., temperature). | 1. Minimize exposure to light and extreme temperatures during sample preparation and analysis.[8] 2. Use calibrated equipment and follow a standardized protocol for solution preparation. 3. Use a column oven to maintain a stable temperature.[9] |
| Low or no recovery of Avermectin B1a or its degradation products. | 1. Compound instability in the assay medium. 2. Poor solubility. 3. Adsorption to container surfaces. | 1. Prepare fresh stock solutions and add them to the assay medium immediately before use.[9] 2. Use a suitable solvent like Dimethyl Sulfoxide (DMSO) for the stock solution and ensure the final concentration does not exceed its solubility limit.[9] 3. For water samples, treat with acetonitrile (B52724) to desorb analytes from container surfaces.[6] |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination of the sample or mobile phase. 2. Formation of new, uncharacterized degradation products. | 1. Use high-purity solvents and filter all solutions before use. 2. Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to systematically identify potential degradation products.[1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Avermectin B1a
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of Avermectin B1a.
1. Sample Preparation:
-
Prepare a stock solution of Avermectin B1a in a suitable solvent such as acetonitrile or methanol (B129727) at a concentration of approximately 2.5 mg/mL.[3]
2. Stress Conditions:
-
Acidic Stress: Treat the sample solution with 0.05 M HCl for 5 hours.[3]
-
Alkaline Stress: Treat the sample solution with 0.05 M NaOH.
-
Oxidative Stress: Treat the sample solution with a solution of hydrogen peroxide.
-
Thermal Stress: Expose the solid drug substance and a solution to elevated temperatures (e.g., 70°C).
-
Photolytic Stress: Expose the solid drug substance and a solution to UV light.
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
Column: A C18 column is commonly used (e.g., ACE UltraCore 2.5 SuperC18, 150 × 4.6 mm, 2.5 µm).[1][3]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile, methanol, and water is often employed.[5][9]
-
Detection: UV detection at approximately 245 nm is typical.[9]
-
Identification: Use LC-MS/MS to identify the mass of the degradation products and compare their fragmentation patterns with that of the parent compound. For definitive structural elucidation, isolate the degradation products using preparative HPLC and analyze them by NMR.[1][3]
Protocol 2: HPLC-UV Analysis of Avermectin B1a and its Degradation Products
This protocol provides a starting point for the quantitative analysis of Avermectin B1a and its known degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is a 53:35:12 (v/v/v) ratio of acetonitrile:methanol:water.[5]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 245 nm.[9]
-
Injection Volume: 20 µL.[9]
2. Standard and Sample Preparation:
-
Prepare stock solutions of Avermectin B1a and any available degradation product standards in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards by diluting the stock solutions to known concentrations.
-
Dilute experimental samples with the mobile phase to a concentration that falls within the calibration range.
-
Filter all samples and standards through a 0.45 µm filter before injection.[8]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Avermectin B1a and its degradation products in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the major degradation products of Avermectin B1a observed under different stress conditions as reported in a comprehensive forced degradation study.[3]
| Degradation Product (DP) | Stress Condition Leading to Increase | Proposed Structure/Identity |
| DP-1 | Acidic | Process impurity and degradation product |
| DP-2 | Acidic | Process impurity and degradation product |
| DP-3 | Oxidative (H₂O₂), Photolytic | Process impurity and degradation product |
| DP-5 | Alkaline | 2-epimer B1a[3] |
| - | Photolytic | 8,9-Z-AVM B1a[3] |
| - | Acidic/General | Monosaccharide B1a[1][3] |
| - | General | 8a-OH B1a[1][3] |
| - | General | 26-epimer B1a[1][3] |
Visualizations
Caption: Workflow for a forced degradation study of Avermectin B1a.
Caption: Troubleshooting logic for inconsistent HPLC results.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. epa.gov [epa.gov]
- 5. scielo.br [scielo.br]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Avermectin B1a Monosaccharide and Ivermectin: Efficacy, Mechanism, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Avermectin (B7782182) B1a monosaccharide and Ivermectin, two macrocyclic lactones with significant anthelmintic properties. While structurally related, key differences in their chemical makeup lead to distinct biological activities and potential therapeutic applications. This document summarizes their structural and chemical properties, biological efficacy, mechanisms of action, and pharmacokinetic and toxicity profiles, supported by available experimental data.
Structural and Chemical Properties
Avermectin B1a monosaccharide and Ivermectin share a common macrocyclic lactone core derived from the fermentation of Streptomyces avermitilis.[1] However, they differ in two key structural aspects: the saccharide moiety at the C-13 position and the saturation of the C22-C23 bond.
Ivermectin is a semi-synthetic derivative of Avermectin B1, which is a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%). The production of Ivermectin involves the hydrogenation of Avermectin B1, resulting in the saturation of the double bond between carbons 22 and 23.[2] Crucially, Ivermectin retains the disaccharide oleandrose (B1235672) group at the C-13 position.
In contrast, this compound is a degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal oleandrose unit.[3] This results in a single sugar molecule at the C-13 position. This structural difference is pivotal to the distinct biological activities of the two compounds.
| Property | This compound | Ivermectin (B1a component) |
| Chemical Formula | C41H60O11 | C48H74O14 |
| Molecular Weight | 728.9 g/mol | 875.1 g/mol |
| Structure | Macrocyclic lactone with a single oleandrose sugar at C-13 and a double bond at C22-C23. | Dihydro-derivative of Avermectin B1a with a disaccharide at C-13 and a single bond at C22-C23. |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[4] | Freely soluble in methanol, soluble in 95% ethanol, and insoluble in water.[2] |
Biological Activity and Efficacy: A Tale of Two Mechanisms
The most striking difference between this compound and Ivermectin lies in their biological effects on parasites. While both exhibit potent anthelmintic properties, their primary modes of action diverge significantly.
Ivermectin: The Paralytic Agent
Ivermectin is renowned for its potent and rapid paralytic effect on a broad spectrum of nematodes and arthropods.[5] This activity is the cornerstone of its widespread use in both veterinary and human medicine for treating infections such as onchocerciasis (river blindness), lymphatic filariasis, and strongyloidiasis.[2]
This compound: The Developmental Inhibitor
In contrast, this compound is characterized as a potent inhibitor of nematode larval development but is notably "devoid of paralytic activity".[4] This suggests a mechanism of action that does not primarily target the neuromuscular system in the same manner as Ivermectin. It has been shown to be lethal to the nematode Caenorhabditis elegans with a minimum active concentration (MAC) of 0.1 µM.[4]
| Parameter | This compound | Ivermectin |
| Primary Biological Effect | Inhibition of larval development | Paralysis of adult and larval nematodes |
| Efficacy against C. elegans | Lethal (MAC = 0.1 µM) | Potent paralytic and lethal effects |
| Efficacy against Haemonchus contortus | Potent inhibitor of larval development | Highly effective against larval and adult stages |
Mechanism of Action: Unraveling the Molecular Targets
The structural differences between the two compounds directly influence their interaction with molecular targets within the parasite.
Ivermectin's High-Affinity Binding to Glutamate-Gated Chloride Channels
Ivermectin's paralytic action is well-established to be mediated through its high-affinity binding to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[4][5] This binding locks the channels in an open state, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This sustained hyperpolarization results in the flaccid paralysis and eventual death of the parasite.[5] Mammals are largely unaffected at therapeutic doses because they lack these specific glutamate-gated chloride channels in their peripheral nervous system, and Ivermectin does not readily cross the blood-brain barrier where similar channels exist.[2]
This compound: A Non-Paralytic Pathway
The absence of paralytic activity in this compound strongly suggests that it does not interact with GluCls in the same manner as Ivermectin. The presence of the complete disaccharide moiety on the avermectin core appears to be crucial for the potent activation of these channels and subsequent paralysis.[6]
The precise molecular target and mechanism for the developmental inhibition caused by this compound are not as well-elucidated. It is hypothesized that it may interfere with other critical physiological processes in the developing larvae, such as nutrient uptake, cell division, or morphogenesis. One study noted that it stimulates conductance in isolated shore crab muscle, which indicates some level of interaction with ion channels, though this may not be sufficient to induce paralysis in nematodes.[4] Further research is needed to fully understand its mechanism of action.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anthelmintic Efficacy of Avermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anthelmintic activity of Avermectin (B7782182) B1a monosaccharide against its parent compound, Avermectin B1a, and the widely used anthelmintic, Ivermectin. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
Avermectin B1a monosaccharide, a primary degradation product of Avermectin B1a, demonstrates significant anthelmintic properties, particularly in the inhibition of nematode larval development. While it is reported to be devoid of the paralytic activity observed with its parent compound, its efficacy in disrupting the life cycle of parasitic nematodes warrants further investigation. This guide summarizes the available quantitative data, details the experimental protocols used for its evaluation, and illustrates the underlying mechanism of action.
Comparative Anthelmintic Activity
The following tables summarize the available data on the anthelmintic activity of this compound in comparison to Avermectin B1a and Ivermectin against various nematode species.
| Compound | Nematode Species | Assay Type | Efficacy Metric | Value |
| This compound | Caenorhabditis elegans | Lethality Assay | Minimum Active Concentration (MAC) | 0.1 µM |
| Ivermectin | Haemonchus contortus | Larval Development Assay | Fully Effective Concentration | 0.001 µg/mL |
| Ivermectin monosaccharide | Haemonchus contortus | Larval Development Assay | Similar efficacy to Ivermectin | Not specified |
| Avermectin B1a | Haemonchus contortus | In vivo (Sheep) | Efficacy | >95% reduction at 0.1 mg/kg |
| Avermectin B1a | Trichostrongylus colubriformis | In vivo (Sheep) | Efficacy | >95% reduction at 0.1 mg/kg |
Note: Direct comparative studies providing IC50 or LC50 values for this compound against a range of nematodes are limited in the public domain. A key study on Haemonchus contortus indicated no major difference in potency between the disaccharide (Ivermectin) and its monosaccharide homolog in a larval development assay, with both being fully effective at 0.001 µg/mL[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of anthelmintic activity studies. The following are protocols for key in vitro assays used to evaluate avermectin derivatives.
Larval Development Assay (LDA)
This assay is widely used to determine the concentration of a compound that inhibits the development of nematode eggs to the third larval (L3) stage. The following protocol is a generalized procedure based on the principles of the DrenchRite™ assay and the micro-agar larval development test.
Objective: To determine the effective concentration (e.g., IC50 or LC50) of a compound that inhibits larval development.
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Nutrient broth or yeast extract
-
Test compounds (this compound, Avermectin B1a, Ivermectin)
-
Control vehicle (e.g., DMSO)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Egg Isolation: Isolate nematode eggs from fresh fecal samples using standard flotation and sieving techniques.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent.
-
Assay Plate Preparation: Dispense a small amount of agar into each well of a 96-well plate. Once solidified, add the diluted test compounds to the respective wells. Include solvent-only wells as negative controls.
-
Egg Inoculation: Add a suspension containing a known number of nematode eggs (e.g., 50-100 eggs) to each well.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) and humidity for a period that allows for the development of control larvae to the L3 stage (typically 6-7 days).
-
Larval Staging and Counting: After incubation, stop the development by adding a drop of Lugol's iodine to each well. Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
-
Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each compound concentration relative to the control wells. Determine the IC50 or LC50 value using probit or logit analysis.
Caenorhabditis elegans Lethality Assay
C. elegans is a common model organism for initial anthelmintic screening.
Objective: To determine the minimum active concentration (MAC) of a compound that causes lethality in C. elegans.
Materials:
-
Synchronized population of C. elegans (e.g., L4 stage)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
Test compounds
-
M9 buffer
-
Microscope
Procedure:
-
Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50.
-
Compound Application: Add the test compounds at various concentrations to the surface of the NGM plates. Allow the solvent to evaporate.
-
Worm Application: Transfer a synchronized population of C. elegans to the prepared plates.
-
Incubation: Incubate the plates at 20°C.
-
Observation: Observe the worms at regular intervals (e.g., 24, 48, and 72 hours) under a microscope.
-
Lethality Assessment: A worm is considered dead if it does not respond to prodding with a platinum wire.
-
MAC Determination: The MAC is the lowest concentration of the compound at which a significant lethal effect is observed compared to the control.
Mechanism of Action: Signaling Pathway
Avermectins exert their anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors in invertebrate nerve and muscle cells. This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the pharynx and somatic muscles of the nematode. This compound is believed to share this mechanism, primarily affecting larval development rather than causing immediate paralysis.
Caption: this compound signaling pathway in nematodes.
Experimental Workflow and Logical Relationships
The process of validating the anthelmintic activity of a novel compound like this compound follows a logical progression from initial screening to more complex in vivo studies.
Caption: Experimental workflow for anthelmintic drug validation.
Conclusion
This compound exhibits promising anthelmintic properties, particularly as a potent inhibitor of nematode larval development. While direct quantitative comparisons with Avermectin B1a and Ivermectin are not extensively available, preliminary data suggests a comparable, though perhaps distinct, mode of action focused on developmental inhibition rather than acute paralysis. Further research employing standardized in vitro and in vivo assays is necessary to fully elucidate its potential as a next-generation anthelmintic. The experimental protocols and pathways described herein provide a framework for such future investigations.
References
Comparative Analysis of Avermectin B1a Monosaccharide in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Avermectin (B7782182) B1a monosaccharide in the context of insecticide and acaricide cross-resistance. While direct experimental data on the cross-resistance profile of Avermectin B1a monosaccharide is limited in publicly available literature, this document synthesizes information on the parent compound, Avermectin B1a, and outlines the established experimental protocols to facilitate further research in this area.
Avermectin B1a is a potent macrocyclic lactone insecticide and acaricide that acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[1][2][3] This action leads to an influx of chloride ions, resulting in hyperpolarization of neuronal and muscle cells, ultimately causing paralysis and death of the target pest.[4][5] this compound is a degradation product of Avermectin B1a, formed by the cleavage of the terminal oleandrose (B1235672) sugar.[6] While it is reported to be a potent inhibitor of nematode larval development, it is considered to be devoid of the paralytic activity characteristic of its parent compound.
Comparative Efficacy and Resistance Mechanisms
Resistance to avermectins, including abamectin (B1664291) (a mixture of Avermectin B1a and B1b), is a growing concern and is often polygenic in nature.[7] Several key mechanisms contribute to this resistance:
-
Target-Site Insensitivity: Mutations in the genes encoding GluCl and GABA receptor subunits can reduce the binding affinity of avermectins, thereby diminishing their efficacy.[8][9]
-
Metabolic Resistance: Enhanced activity of detoxification enzymes is a major factor in avermectin resistance. This includes cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and esterases, which metabolize the insecticide into less toxic compounds.[7][9][10][11][12][13]
-
Reduced Penetration and Increased Efflux: Alterations in the insect cuticle can slow the absorption of the insecticide, while active transport proteins, such as P-glycoproteins, can pump the toxin out of the cells.[7][10][11]
Cross-resistance has been observed between avermectins and other classes of insecticides. For instance, abamectin-resistant strains of Bemisia tabaci have shown cross-resistance to the organophosphate chlorpyrifos (B1668852) and the neonicotinoid imidacloprid.[12] Conversely, cases of negative cross-resistance have also been documented, where resistance to one insecticide confers hypersensitivity to another.[14]
The role of this compound in these resistance scenarios is not well-defined. Its reduced biological activity compared to the parent compound suggests that it may be a detoxification product. Therefore, insect populations with enhanced metabolic resistance, particularly those with high esterase or glycosidase activity capable of cleaving the sugar moiety, would likely show significant resistance to Avermectin B1a and, consequently, the monosaccharide would be a product of this resistance mechanism.
Quantitative Data Summary
Due to the lack of specific studies on this compound, a direct quantitative comparison of its cross-resistance profile is not possible at this time. The following table summarizes known cross-resistance data for the parent compound, abamectin, to provide a comparative context.
| Insecticide/Acaricide | Resistant Pest | Resistance Ratio (RR) to Abamectin | Cross-Resistance Observed with | Reference |
| Abamectin | Bemisia tabaci | ~40-fold | Chlorpyrifos, Imidacloprid | [1][3] |
| Abamectin | Panonychus citri | 4279-fold | Emamectin benzoate, Pyridaben, Fenpropathrin, Cyflumetofen | [13] |
| Emamectin Benzoate | Spodoptera frugiperda | ~2340-fold (to Emamectin) | Low cross-resistance to Methomyl, Chlorpyrifos, Lambda-cyhalothrin, Spinetoram, Indoxacarb, Chlorantraniliprole | [15] |
Experimental Protocols
To facilitate further investigation into the cross-resistance profile of this compound, detailed methodologies for key experiments are provided below.
Insecticide Bioassay Protocol (Adult Vial Test)
This protocol is adapted from established methods for assessing insecticide resistance.
Objective: To determine the dose-response relationship of an insecticide against a target pest population.
Materials:
-
Technical grade this compound and other test insecticides
-
Acetone (B3395972) (analytical grade)
-
20 ml glass scintillation vials with screw caps
-
Repeating pipette
-
Vortex mixer
-
Fume hood
-
Test insects (e.g., adult mosquitoes, flies, or other relevant pests)
-
Holding containers for insects
-
Sucrose solution (10%) for insect maintenance
Procedure:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions of the stock solution to create a range of at least five concentrations that are expected to result in mortality between 10% and 90%.
-
Prepare a control solution of acetone only.
-
-
Coating of Vials:
-
Pipette 1 ml of each insecticide dilution (and the acetone control) into separate glass vials.
-
Roll and rotate the vials until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Place the vials in a fume hood for at least one hour to ensure all solvent has evaporated.
-
-
Insect Exposure:
-
Introduce 10-25 adult insects into each vial.
-
Secure the cap on the vials.
-
Maintain the vials at a constant temperature and humidity (e.g., 25±2°C and 60±10% RH).
-
-
Data Collection:
-
Record mortality at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). An insect is considered dead if it is unable to move when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform probit analysis to calculate the lethal concentration (LC50) and its 95% confidence intervals.
-
The resistance ratio (RR) can be calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible reference strain.
-
Synergism Bioassay Protocol
Objective: To investigate the involvement of metabolic enzymes (P450s, esterases, GSTs) in insecticide resistance.
Materials:
-
In addition to the materials for the standard bioassay:
-
Synergists:
-
Piperonyl butoxide (PBO) - inhibitor of P450s
-
S,S,S-tributyl phosphorotrithioate (DEF) or triphenyl phosphate (B84403) (TPP) - inhibitors of esterases
-
Diethyl maleate (B1232345) (DEM) - inhibitor of GSTs
-
Procedure:
-
Determine Sub-lethal Dose of Synergist: Conduct a preliminary bioassay with the synergist alone to determine the highest concentration that causes minimal mortality (e.g., <10%).
-
Synergist Pre-treatment (Vial Coating Method):
-
Coat vials with the sub-lethal concentration of the synergist dissolved in acetone.
-
Allow the acetone to evaporate completely.
-
Introduce the insects into the synergist-coated vials for a pre-exposure period (e.g., 1-2 hours).
-
-
Insecticide Exposure:
-
Following the pre-exposure, transfer the insects to vials coated with the insecticide (as described in the standard bioassay protocol).
-
Alternatively, for simultaneous exposure, coat vials with a mixture of the synergist and the insecticide.
-
-
Data Collection and Analysis:
-
Record mortality as in the standard bioassay.
-
Calculate the LC50 for the insecticide in the presence of the synergist.
-
The Synergism Ratio (SR) is calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide with the synergist. An SR value significantly greater than 1 suggests the involvement of the inhibited enzyme system in resistance.
-
Metabolic Enzyme Activity Assays
These are in vitro assays performed on insect homogenates to directly measure the activity of detoxification enzymes.
Principle: Based on the heme peroxidase activity of P450s, using a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMBZ).
Procedure:
-
Enzyme Preparation: Homogenize individual insects or tissues in a suitable buffer (e.g., potassium phosphate buffer) and centrifuge to obtain the supernatant containing the microsomal fraction.
-
Assay:
-
In a microplate, add the enzyme preparation, TMBZ solution, and hydrogen peroxide.
-
The reaction will produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.
-
Enzyme activity is expressed as units per milligram of protein.
-
Principle: Measures the conjugation of reduced glutathione (GSH) to a substrate, typically 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which results in a product that absorbs light at 340 nm.
Procedure:
-
Enzyme Preparation: Prepare a cytosolic fraction from insect homogenates.
-
Assay:
-
In a microplate, mix the enzyme preparation with GSH and CDNB.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction and express the activity as nmol of product formed per minute per mg of protein.
-
Principle: Measures the hydrolysis of a substrate, such as α-naphthyl acetate (B1210297) or p-nitrophenyl acetate, by esterases, which produces a colored product.
Procedure:
-
Enzyme Preparation: Prepare a supernatant from insect homogenates.
-
Assay:
-
In a microplate, add the enzyme preparation and the substrate solution.
-
After an incubation period, add a developing reagent (e.g., Fast Blue B salt for α-naphthyl acetate) to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Esterase activity is quantified using a standard curve of the product (e.g., α-naphthol).
-
Visualizations
The following diagrams illustrate the described experimental workflows and the signaling pathway associated with avermectin action.
Caption: Workflow for insecticide resistance bioassay.
Caption: Workflow for investigating metabolic resistance.
Caption: Avermectin B1a mechanism of action pathway.
References
- 1. Metabolic Resistance in Abamectin-Resistant Bemisia tabaci Mediterranean from Northern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solution conformation of the disaccharide of avermectin B1a examined by NMR spectroscopy and nuclear Overhauser enhancement restrained hard-sphere exo-anomeric effect calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicine.dp.ua [medicine.dp.ua]
- 11. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of avermectin B1a glycosides for the effective prevention of the pine wood nematode Bursaphelenchus xylophilus. | University of Kentucky College of Arts & Sciences [greenhouse.as.uky.edu]
- 14. Synergism between insecticides permethrin and propoxur occurs through activation of presynaptic muscarinic negative feedback of acetylcholine release in the insect central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Proteomics of Resistant and Susceptible Strains of Frankliniella occidentalis to Abamectin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinity of Avermectin B1a and its Monosaccharide Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the macrocyclic lactone, Avermectin B1a, and its monosaccharide derivative. Avermectin B1a is a potent anthelmintic and insecticidal agent, and its derivatives are of significant interest for the development of new and improved therapeutic agents. Understanding the comparative binding affinities of these compounds to their target receptors is crucial for structure-activity relationship (SAR) studies and the rational design of more effective drugs.
Executive Summary
Avermectin B1a primarily exerts its effect by modulating invertebrate-specific glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2] This guide synthesizes available experimental data to compare the binding characteristics of Avermectin B1a with its monosaccharide counterpart. While direct comparative binding affinity data for the monosaccharide is limited, we present nematicidal activity data as a functional indicator of its enhanced potency.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Avermectin B1a and its 4"-β-D-glucoside monosaccharide derivative. It is important to note that the data for Avermectin B1a represents direct binding affinity to the GABA-gated chloride channel, while the data for the monosaccharide reflects its lethal concentration against the nematode Caenorhabditis elegans, a downstream consequence of receptor binding.
| Compound | Target Receptor/Organism | Metric | Value | Reference |
| Avermectin B1a | GABA-gated Cl⁻ channel (rat brain) | Kd | 5 nM (high affinity) | [3] |
| 815 nM (low affinity) | [3] | |||
| Avermectin B1a Monosaccharide | Caenorhabditis elegans | MAC | 0.1 µM | [4] |
Note: Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd value indicates a higher binding affinity. MAC (Minimum Active Concentration) is the lowest concentration of a substance that produces a measurable effect.
Experimental Protocols
The determination of binding affinity is a critical experimental procedure in drug discovery. A commonly employed method is the radioligand binding assay . The following is a generalized protocol for such an assay to determine the binding affinity of a compound like Avermectin B1a to its target receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Isolate the tissue or cells expressing the target receptor (e.g., nematode neuronal tissue for GluCls).
-
Homogenize the tissue/cells in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet multiple times with a fresh buffer to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
For saturation binding experiments (to determine Kd and Bmax of the radioligand), add increasing concentrations of a radiolabeled form of Avermectin B1a (e.g., [³H]Avermectin B1a).
-
For competition binding experiments (to determine the Ki of a non-radiolabeled competitor, such as the monosaccharide), add a fixed concentration of the radiolabeled Avermectin B1a and increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of an unlabeled competing ligand.
-
Incubate the plates at a specific temperature for a sufficient time to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
For saturation experiments, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Signaling Pathway of Avermectin B1a in Nematodes
Caption: Avermectin B1a signaling in nematodes.
References
- 1. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Antiparasitics - CAT N°: 26690 [bertin-bioreagent.com]
Navigating Neurotoxicity: A Comparative Assessment of Avermectin B1a and its Monosaccharide Derivative
A notable gap in current toxicological data prevents a direct, evidence-based comparison of the neurotoxicity of Avermectin (B7782182) B1a and its monosaccharide derivative. Extensive research details the neurotoxic profile of the parent compound, Avermectin B1a, while its monosaccharide, a primary degradation product, remains largely uncharacterized in the context of neuronal toxicity. This guide synthesizes the available experimental data on Avermectin B1a and outlines the established methodologies that could be employed to comparatively assess the neurotoxicity of its monosaccharide, thereby addressing a critical knowledge gap for researchers, scientists, and drug development professionals.
Avermectin B1a: A Profile in Neurotoxicity
Avermectin B1a, the principal component of the widely used antiparasitic agent Abamectin, exerts its primary neurotoxic effects by targeting ligand-gated chloride channels in the nervous systems of invertebrates and mammals.[1][2][3] Its mechanism of action is centered on the potentiation of gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.[1][4][5] This disruption of neural signaling manifests as paralysis in invertebrates.[6][7][8]
In mammals, the neurotoxicity of Avermectin B1a is often mitigated by the P-glycoprotein efflux transporter at the blood-brain barrier, which limits its central nervous system penetration.[9] However, in organisms with a compromised or deficient P-glycoprotein system, or at high concentrations, Avermectin B1a can induce significant neurotoxic effects, including tremors, ataxia, and coma, by modulating GABAergic neurotransmission.[2][9] Studies have also indicated that Avermectin B1a can induce neurotoxicity through the induction of oxidative stress, inflammation, and apoptosis.[10]
Signaling Pathways of Avermectin B1a Neurotoxicity
The neurotoxic cascade initiated by Avermectin B1a involves the modulation of key signaling pathways. The primary interaction with GABA and glutamate-gated chloride channels triggers a cascade of events that can lead to neuronal dysfunction and death.
Caption: Signaling pathway of Avermectin B1a neurotoxicity.
Avermectin B1a Monosaccharide: An Unresolved Neurotoxic Profile
This compound is a significant degradation product of the parent compound.[3][11] While it is known to be a potent inhibitor of nematode larval development, it is reportedly devoid of the paralytic activity characteristic of Avermectin B1a.[12] Limited data suggests it is lethal to C. elegans and can stimulate conductance in isolated shore crab muscle.[13] General findings on ivermectin, a closely related compound, indicate that its transformation in soil yields more polar by-products that are less toxic to aquatic invertebrates like daphnids than the parent compound.[14] However, a comprehensive assessment of the neurotoxicity of this compound in mammalian or other vertebrate neuronal models is conspicuously absent from the scientific literature.
Future Directions: A Framework for Comparative Neurotoxicity Assessment
To address the existing data gap, a direct comparative study of the neurotoxicity of Avermectin B1a and its monosaccharide derivative is necessary. The following experimental protocols provide a robust framework for such an investigation.
Experimental Protocols
1. Neuronal Cell Viability Assay (MTT Assay)
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt MTT to a colored formazan (B1609692) product.[15][16]
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere and differentiate.
-
Treatment: Expose the cells to a range of concentrations of Avermectin B1a and this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT-based neuronal cell viability assay.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Cell Culture and Treatment: Culture and treat neuronal cells with Avermectin B1a and its monosaccharide as described for the viability assay.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
3. Oxidative Stress Assay (DCFH-DA Staining)
This assay measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6][7]
-
Cell Culture and Treatment: Culture and treat neuronal cells as previously described.
-
Probe Loading: Incubate the cells with DCFH-DA. The diacetate group is cleaved by intracellular esterases, and the resulting DCFH is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.
4. Mitochondrial Membrane Potential Assay (TMRE Staining)
This assay assesses mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[14]
-
Cell Culture and Treatment: Culture and treat neuronal cells.
-
TMRE Staining: Incubate the cells with TMRE, which accumulates in active mitochondria with an intact membrane potential.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer.
-
Data Analysis: A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential, an early marker of apoptosis.
Data Presentation
The quantitative data generated from these assays should be summarized in clearly structured tables to facilitate easy comparison between Avermectin B1a and its monosaccharide derivative.
Table 1: Comparative Cytotoxicity in Neuronal Cells
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Avermectin B1a | ... | ... |
| This compound | ... | ... |
Table 2: Induction of Apoptosis in Neuronal Cells
| Compound | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Avermectin B1a | ... | ... | ... |
| This compound | ... | ... | ... |
Table 3: Generation of Reactive Oxygen Species in Neuronal Cells
| Compound | Concentration (µM) | ROS Production (Fold Change) |
| Avermectin B1a | ... | ... |
| This compound | ... | ... |
Table 4: Effect on Mitochondrial Membrane Potential in Neuronal Cells
| Compound | Concentration (µM) | Mitochondrial Membrane Potential (% of Control) |
| Avermectin B1a | ... | ... |
| This compound | ... | ... |
Conclusion
While the neurotoxic mechanisms of Avermectin B1a are well-established, the corresponding profile for its monosaccharide derivative remains a significant unknown. The absence of direct comparative studies precludes a definitive assessment of their relative neurotoxic potential. The experimental framework outlined in this guide provides a clear path forward for researchers to generate the necessary data to fill this critical knowledge gap. Such research is imperative for a comprehensive understanding of the toxicology of Avermectin B1a and its degradation products, with important implications for drug development, environmental risk assessment, and regulatory science.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avermectin B1a irreversibly blocks postsynaptic potentials at the lobster neuromuscular junction by reducing muscle membrane resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Differences in the action of avermectin B1a on the GABAA receptor complex of mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Studies on the mechanism of action of avermectin B1a: stimulation of release of gamma-aminobutyric acid from brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AOP-Wiki [aopwiki.org]
- 18. Actions of avermectin B1a on the gamma-aminobutyric acidA receptor and chloride channels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Avermectin B1a modulation of gamma-aminobutyric acid/benzodiazepine receptor binding in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Avermectin B1a Monosaccharide: A Refined Tool for Nematode Research
Avermectin (B7782182) B1a monosaccharide, a derivative of the potent anthelmintic Avermectin B1a, is emerging as a valuable research tool for scientists studying nematode development and biology. By decoupling the potent inhibitory effects on larval development from the paralytic actions of its parent compound, the monosaccharide offers a unique advantage for specific experimental applications.
Avermectin B1a and its more widely known derivative, ivermectin, are mainstays in the control of parasitic nematodes. Their mechanism of action primarily involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, paralysis and death of the nematode. While highly effective as an anthelmintic, the paralytic effect of Avermectin B1a can be a confounding factor in research focused on the more subtle aspects of nematode development.
Avermectin B1a monosaccharide is produced by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the disaccharide chain of Avermectin B1a. This structural modification significantly alters its biological activity profile. While it retains its potent ability to inhibit nematode larval development, it is notably devoid of the paralytic activity characteristic of the parent disaccharide compound.[1] This distinction makes this compound an ideal tool for researchers wishing to study the developmental processes of nematodes without the immediate onset of paralysis.
Comparative Analysis: this compound vs. Alternatives
The primary advantage of this compound lies in its specialized activity. Below is a comparison with other commonly used modulators of glutamate-gated chloride channels.
| Compound | Primary Effect on Nematodes | Mechanism of Action | Key Research Application |
| This compound | Potent inhibition of larval development, devoid of paralytic activity.[1] | Presumed to interact with and modulate glutamate-gated chloride channels, affecting developmental signaling pathways. | Studying nematode larval development, and screening for resistance mechanisms without the confounding effect of paralysis. |
| Avermectin B1a | Potent anthelmintic causing paralysis and death. | Potentiates glutamate-gated chloride channels, leading to hyperpolarization of nerve and muscle cells.[2] | General anthelmintic efficacy studies, mechanism of action studies on GluCls. |
| Ivermectin | Broad-spectrum anthelmintic causing paralysis and death. | Similar to Avermectin B1a, it is a potent positive allosteric modulator of glutamate-gated chloride channels. | Widely used as a reference compound in anthelmintic research and for in vivo studies. |
| Moxidectin | Broad-spectrum anthelmintic with a different resistance profile to ivermectin. | Also targets glutamate-gated chloride channels, but may interact with different subunits or sites. | Investigating anthelmintic resistance and as an alternative to ivermectin. |
Experimental Data: Larval Development Assays
A key method for evaluating the efficacy of compounds like this compound is the larval development assay (LDA). A comparative study on a range of avermectin compounds using an LDA with the nematode Haemonchus contortus revealed that there was no significant difference in potency between the disaccharide and monosaccharide forms of ivermectin and doramectin (B1670889) in inhibiting larval development.[3] Both ivermectin and its monosaccharide homolog were fully effective at a concentration of 0.001 µg/mL.[3] This suggests that the terminal sugar is not essential for the potent inhibition of larval development.
Experimental Protocols
Larval Development Assay (LDA)
This assay is used to determine the concentration of a compound that inhibits the development of nematode eggs to the third larval (L3) stage.
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Test compounds (this compound, Avermectin B1a, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Nutrient broth
-
Microscope
Protocol:
-
Prepare a suspension of nematode eggs from fecal samples.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, mix the egg suspension with the agar and the different concentrations of the test compounds.
-
Include control wells with no test compound.
-
Incubate the plate at a suitable temperature (e.g., 25°C) for a period that allows for development to the L3 stage in the control wells (typically 6-7 days).
-
After incubation, count the number of L1, L2, and L3 larvae in each well under a microscope.
-
The concentration of the compound that inhibits 50% of the larvae from developing to the L3 stage (IC50) can then be calculated.
Electrophysiology (Two-Electrode Voltage Clamp)
While specific electrophysiological data for this compound is not currently available, this protocol outlines the general method used to study the effects of avermectins on glutamate-gated chloride channels expressed in Xenopus oocytes. This would be the standard method to validate the monosaccharide's mechanism of action.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the glutamate-gated chloride channel subunits of interest
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Test compounds
Protocol:
-
Inject the cRNA into the Xenopus oocytes and incubate for 2-5 days to allow for channel expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply glutamate (B1630785) to elicit a baseline current response.
-
Apply the test compound (e.g., this compound) at various concentrations and record the changes in the current in the presence and absence of glutamate.
-
Analyze the data to determine the effect of the compound on the channel's activity (e.g., potentiation, direct activation, or inhibition) and calculate EC50 values.
Visualizing the Mechanism and Workflow
To better understand the signaling pathway and experimental workflow, the following diagrams are provided.
Caption: Mechanism of action of Avermectin B1a.
Caption: Workflow for the Nematode Larval Development Assay.
Conclusion
This compound represents a specialized and valuable tool for researchers in parasitology and neurobiology. Its ability to potently inhibit nematode larval development without inducing paralysis allows for more focused studies on the intricate processes of parasite maturation. While further characterization of its interaction with glutamate-gated chloride channels at the molecular level is warranted, the existing data from larval development assays confirms its efficacy and supports its use as a selective research probe. The availability of this compound provides a unique opportunity to dissect the complex life cycle of nematodes and to explore new avenues for the development of targeted anthelmintic strategies.
References
- 1. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-affinity ivermectin binding to recombinant subunits of the Haemonchus contortus glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Avermectin B1a Monosaccharide's Effects on Wild-Type vs. Resistant Nematodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Avermectin B1a monosaccharide on susceptible (wild-type) and resistant nematode populations. While direct comparative data for this compound is limited, this document synthesizes available information, including data from its close structural relatives, Avermectin B1a (a disaccharide) and its derivative, ivermectin, to provide a comprehensive overview. Studies suggest that there is no significant difference in potency between the monosaccharide and disaccharide forms in certain assays. This guide will therefore utilize data from these closely related compounds as a proxy, with this assumption clearly noted.
The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells, leading to paralysis and death.[1][2][3][4] Resistance, however, is an emerging threat, often linked to mutations in these same channels or the increased activity of efflux pumps like P-glycoproteins.
Quantitative Data Summary
The following tables summarize the differential effects of avermectins on wild-type and resistant nematode strains.
Table 1: Lethal Concentration (LC50) and Effective Concentration (EC50) Values
| Nematode Species | Strain | Compound | Metric | Concentration | Fold Resistance | Citation |
| Caenorhabditis elegans | Wild-Type | This compound | MAC | 0.1 µM | - | |
| Haemonchus contortus | Susceptible | Ivermectin | EC50 | Not Specified | - | [5] |
| Haemonchus contortus | Resistant | Ivermectin | EC50 | Not Specified | - | [5] |
| Crenosoma vulpis | Wild-Type | Ivermectin | LC50 | 56.7 ng/mL | - | [6] |
| Angiostrongylus vasorum | Wild-Type | Ivermectin | LC50 | Not Specified | - | [6] |
| Aelurostrongylus abstrusus | Wild-Type | Ivermectin | LC50 | Not Specified | - | [6] |
MAC: Minimum Active Concentration
Table 2: Phenotypic Responses to Avermectin Exposure
| Phenotype | Wild-Type Response | Resistant Response | Key Genes Implicated in Resistance | Citation |
| Motility/Paralysis | Rapid paralysis and cessation of movement. | Delayed onset of paralysis or continued motility at therapeutic doses. | avr-14, avr-15, glc-1 (GluCl subunits) | [7][8][9] |
| Pharyngeal Pumping | Inhibition of pharyngeal pumping, leading to starvation. | Reduced inhibition of pharyngeal pumping. | avr-15 | [1] |
| Larval Development | Arrest of larval development. | Continued larval development in the presence of the drug. | Not specified | [7] |
| Fecundity | Reduced egg laying. | Less impact on fecundity. | Not specified | [10] |
| Drug Efflux | Normal cellular drug concentration. | Increased efflux of the drug from cells, reducing intracellular concentration. | P-glycoproteins (pgp) | [11][12][13] |
Signaling Pathways and Resistance Mechanisms
Avermectins primarily target glutamate-gated chloride channels (GluCls), which are crucial for inhibitory neurotransmission in nematodes. In resistant nematodes, mutations in the genes encoding these channel subunits can reduce binding affinity. Additionally, overexpression of P-glycoprotein efflux pumps can actively remove the drug from the cell, preventing it from reaching its target.
Caption: Mechanism of Avermectin action and resistance.
Experimental Protocols
Larval Migration Inhibition Test (LMIT)
This assay assesses the ability of nematode larvae to migrate through a mesh, a behavior that is inhibited by paralyzing anthelmintics.
Workflow:
Caption: LMIT Workflow.
Detailed Methodology:
-
Preparation of Larvae: Obtain third-stage larvae (L3) of the desired nematode species.
-
Drug Incubation: In a 24-well plate, add a known number of L3 larvae to each well containing culture medium. Add serial dilutions of this compound to the treatment wells and a vehicle control (e.g., DMSO) to the control wells. Incubate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 48 hours).[14]
-
Migration Setup: Place migration tubes with a 25µm nylon mesh at the bottom into a new 24-well collection plate.[14]
-
Larval Transfer: After incubation, transfer the contents of each well from the incubation plate to the corresponding migration tube.
-
Migration: Allow the larvae to migrate through the mesh into the collection plate for a set time (e.g., 2 hours).[14]
-
Quantification: Carefully remove the migration tubes. Count the number of larvae that have successfully migrated into the wells of the collection plate.
-
Analysis: Calculate the percentage of migration inhibition for each drug concentration compared to the control.
Motility Assay
This assay directly observes the effect of the compound on nematode movement.
Workflow:
Caption: Motility Assay Workflow.
Detailed Methodology:
-
Nematode Preparation: Use a synchronized population of nematodes (e.g., L4 stage C. elegans).[15]
-
Assay Setup: Dispense a specific number of nematodes into each well of a multi-well plate containing the appropriate culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and a vehicle control. Add the dilutions to the respective wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 21°C for C. elegans).[15]
-
Motility Assessment: At predetermined time points, assess the motility of the nematodes. This can be done manually by observing and scoring movement under a microscope or using an automated tracking system that measures movement.[15][16]
-
Data Analysis: Quantify the reduction in motility for each concentration and generate dose-response curves to determine the EC50 value.
Fitness and Fecundity Assay
This assay evaluates the sublethal effects of the compound on the reproductive capacity and overall fitness of the nematodes.
Workflow:
Caption: Fitness Assay Workflow.
Detailed Methodology:
-
Assay Preparation: Prepare agar (B569324) plates with a food source (e.g., E. coli for C. elegans). For treatment plates, incorporate a sublethal concentration of this compound into the agar. Prepare control plates with the vehicle only.[10]
-
Worm Synchronization and Transfer: Use synchronized L4 stage hermaphrodites. Place a single worm on each plate.[10]
-
Daily Transfers: For several consecutive days, transfer each hermaphrodite to a fresh plate of the same condition. This separates the parent from its progeny.[10]
-
Progeny Counting: After the transfer period, incubate the plates to allow eggs to hatch and develop. Count the total number of progeny for each individual parent worm.[10]
-
Data Analysis: Compare the average total fecundity of the nematodes exposed to the drug with the control group to determine the impact on reproductive fitness.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Database of glutamate-gated chloride (GluCl) subunits across 125 nematode species: patterns of gene accretion and sequence diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoproteins play a role in ivermectin resistance in cyathostomins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cattle nematodes resistant to macrocyclic lactones: comparative effects of P-glycoprotein modulation on the efficacy and disposition kinetics of ivermectin and moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Interspecific comparison of sensitivity to paralytic compounds | microPublication [micropublication.org]
A Comparative Guide to the Structure-Activity Relationship of Avermectin B1a and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of Avermectin (B7782182) B1a and its synthetic derivatives, supported by experimental data. The structure-activity relationship (SAR) is explored to understand how chemical modifications influence efficacy against various agricultural and veterinary pests.
Introduction to Avermectin B1a
Avermectin B1a, a major component of the fermentation product of Streptomyces avermitilis, is a potent macrocyclic lactone with significant anthelmintic, insecticidal, and acaricidal properties.[1] Its complex structure has served as a scaffold for the development of numerous derivatives with improved activity, selectivity, and pharmacokinetic properties.[2][3] This guide focuses on the key structural modifications of Avermectin B1a and their impact on its biological activity, providing a comparative analysis of experimental data.
The primary mechanism of action for avermectins involves the potentiation of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrate nerve and muscle cells.[1][4][5] This leads to an influx of chloride ions, causing hyperpolarization and subsequent paralysis and death of the target organism.[1][5]
Comparative Biological Activity of Avermectin B1a Derivatives
The biological activity of Avermectin B1a derivatives is significantly influenced by modifications at various positions of the macrocyclic lactone ring. The following tables summarize the in vitro efficacy (LC50 values) of selected derivatives against key agricultural pests: the carmine (B74029) spider mite (Tetranychus cinnabarinus), the cowpea aphid (Aphis craccivora), and the pine wood nematode (Bursaphelenchus xylophilus). Lower LC50 values indicate higher potency.
Table 1: Acaricidal Activity of Avermectin B1a Derivatives against Tetranychus cinnabarinus
| Compound | Modification | LC50 (μM) | Relative Activity (Avermectin B1a = 1) | Reference |
| Avermectin B1a | - | 0.013 | 1.0 | [6] |
| Derivative 9j | 4"-deoxy-4"-epi-(N-acetyl-N-methyl)amino | 0.005 | 2.6 | [6] |
| Derivative 16d | 4"-deoxy-4"-epi-(N-formyl-N-methyl)amino | 0.002 | 6.5 | [6] |
Table 2: Insecticidal Activity of Avermectin B1a Derivatives against Aphis craccivora
| Compound | Modification | LC50 (μM) | Relative Activity (Avermectin B1a = 1) | Reference |
| Avermectin B1a | - | 52.234 | 1.0 | [6] |
| Derivative 9f | 4"-deoxy-4"-epi-(N-propionyl-N-methyl)amino | 7.744 | 6.7 | [6] |
| Derivative 9g | 4"-deoxy-4"-epi-(N-butyryl-N-methyl)amino | 5.634 | 9.3 | [6] |
| Derivative 9h | 4"-deoxy-4"-epi-(N-isobutyryl-N-methyl)amino | 6.809 | 7.7 | [6] |
| Derivative 9m | 4"-deoxy-4"-epi-(N-benzoyl-N-methyl)amino | 7.939 | 6.6 | [6] |
Table 3: Nematicidal Activity of Avermectin B1a Derivatives against Bursaphelenchus xylophilus
| Compound | Modification | LC50 (μM) | Relative Activity (Avermectin B1a = 1) | Reference |
| Avermectin B1a | - | 6.746 | 1.0 | [6] |
| Derivative 9b | 4"-deoxy-4"-epi-(N,N-dimethyl)amino | 4.873 | 1.4 | [6] |
| Derivative 9j | 4"-deoxy-4"-epi-(N-acetyl-N-methyl)amino | 3.981 | 1.7 | [6] |
| Derivative 17d | 4',4"-dideoxy-4',4"-di-epi-(N,N-dimethyl)amino | 2.959 | 2.3 | [6] |
Key Structure-Activity Relationship Insights
The data presented above reveals several key trends in the structure-activity relationship of Avermectin B1a derivatives:
-
Modification at the 4"-position: The oleandrose (B1235672) sugar moiety, particularly the 4"-hydroxyl group, is a critical site for modification. Conversion of the 4"-hydroxyl to an amino group and subsequent acylation can significantly enhance acaricidal and insecticidal activity.[6]
-
Nature of the Acyl Group: The nature of the acyl group on the 4"-amino substituent plays a crucial role in determining the potency and selectivity of the derivatives. For instance, smaller acyl groups like formyl (in 16d) lead to potent acaricidal activity, while bulkier groups like butyryl (in 9g) result in high insecticidal activity against aphids.[6]
-
Disaccharide Moiety: The integrity of the disaccharide at the C13 position is generally important for maintaining high activity. However, specific modifications, such as the introduction of amino groups at both the 4' and 4" positions (as in 17d), can lead to enhanced nematicidal activity.[6]
-
Hydrogenation of the C22-C23 double bond: The saturation of the double bond at the C22-C23 position, which converts Avermectin B1a to Ivermectin B1a, can alter the biological activity spectrum and is a common modification in commercial avermectin products.
Mechanism of Action: Signaling Pathway
Avermectin B1a and its derivatives exert their effects by modulating invertebrate-specific glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels. The following diagram illustrates this signaling pathway.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. entomoljournal.com [entomoljournal.com]
- 6. The avermectin, emamectin benzoate, kills gram-positive bacteria and targets the cell envelope of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Avermectin B1a monosaccharide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Avermectin B1a monosaccharide. The following procedures are designed to ensure a safe laboratory environment by outlining essential personal protective equipment, handling protocols, and emergency and disposal plans.
Note on Hazard Classification: Safety data sheets for this compound and its parent compounds show some inconsistencies in hazard classification. While one source suggests the monosaccharide is not classified as hazardous, other sources for the closely related Avermectin B1a indicate severe health risks, including high acute toxicity if swallowed, inhaled, or in contact with skin, and potential for long-term health effects[1][2]. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess significant hazards.
Personal Protective Equipment (PPE) Requirements
Consistent and proper use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended. Select gloves tested to EN 374 or US F739 standards. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised[3]. Always wash hands after removing gloves. |
| Body | Laboratory coat, long pants, and closed-toe shoes | A long-sleeved lab coat should be worn over personal clothing consisting of long pants and fully enclosed shoes[4]. An apron may be required for additional protection against spills[5]. |
| Eyes | Safety glasses with side shields or chemical goggles | To protect from splashes, mists, or dust, safety glasses with side shields or chemical splash goggles are mandatory[3][5]. Contact lenses can absorb and concentrate irritants and should be avoided[3]. |
| Respiratory | Respirator (as needed) | Use in a well-ventilated area. If dust may be generated or if working outside of a ventilated enclosure, a NIOSH-approved respirator is necessary. An approved positive flow mask should be used if significant quantities of dust become airborne[3]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
1. Preparation and Gowning:
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.
2. Compound Retrieval and Weighing:
-
Handle the solid compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of any dust.
-
When weighing, use a balance inside the ventilated enclosure or use a tared, sealed container.
3. Experimental Use:
-
Conduct all procedures involving the compound in a well-ventilated area, preferably a chemical fume hood[1].
-
Avoid all personal contact, including inhalation and skin contact[1].
4. Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Wipe down surfaces with an appropriate cleaning agent.
5. Waste Disposal:
-
Segregate all waste materials contaminated with this compound.
-
Follow the specific disposal plan outlined below.
6. Degowning and Personal Hygiene:
-
Remove PPE in the designated area, being careful to avoid contaminating personal clothing.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Emergency procedures for exposure and spills.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing[7].
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open[1]. Then consult a doctor[7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[1][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical help[7][8].
Spills:
-
Minor Spills: Clean up spills immediately while wearing appropriate PPE. Use dry clean-up procedures to avoid generating dust. Dampen with water to prevent dusting before sweeping, or use a vacuum with a HEPA filter. Collect the material in a sealed container for disposal[3].
-
Major Spills: Evacuate the area and alert emergency responders. Prevent the spillage from entering drains or water courses[1].
Disposal Plan
This compound is very toxic to aquatic life and must be disposed of as hazardous waste[1][7].
-
Waste Collection:
-
Collect all waste material, including unused compound, contaminated disposable labware (e.g., pipette tips, tubes), and contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Method:
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Disposal options may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes[1].
-
Do not dispose of this material down the drain or in the regular trash.
-
-
Container Decontamination:
-
Empty containers may still contain hazardous residue. Decontaminate empty containers before disposal or recycling. Observe all label safeguards until containers are cleaned and destroyed[1].
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. msd.com [msd.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hpc-standards.com [hpc-standards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
